Methyl carbamate-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C2H5NO2 |
|---|---|
Molecular Weight |
78.09 g/mol |
IUPAC Name |
trideuteriomethyl carbamate |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 |
InChI Key |
GTCAXTIRRLKXRU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N |
Canonical SMILES |
COC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl carbamate-d3 is the deuterated form of methyl carbamate, a simple organic compound. The substitution of three hydrogen atoms with deuterium isotopes on the methyl group makes it a valuable tool in various scientific disciplines, particularly in analytical and metabolic research. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in experimental research, with a focus on its role in pharmacokinetics.
Chemical and Physical Properties
This compound shares similar chemical and physical properties with its non-deuterated analog, methyl carbamate. The key difference is its increased molecular weight due to the presence of three deuterium atoms. This isotopic labeling is crucial for its application in mass spectrometry, as it allows for clear differentiation from the endogenous or non-labeled compound.
Table 1: Physicochemical Properties of this compound and Methyl Carbamate
| Property | This compound | Methyl Carbamate |
| Molecular Formula | C₂H₂D₃NO₂ | C₂H₅NO₂ |
| Molecular Weight | 78.09 g/mol | 75.07 g/mol |
| CAS Number | 124522-32-3 | 598-55-0 |
| Appearance | White to off-white solid | White crystalline solid[1] |
| Melting Point | Not specified | 56-58 °C[1] |
| Boiling Point | Not specified | 176-177 °C[1] |
| Water Solubility | Soluble | Soluble |
| SMILES | O=C(OC([2H])([2H])[2H])N | COC(=O)N[1] |
| InChI | InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 | InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)[2] |
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the production of methyl carbamate, primarily through the reaction of urea with a deuterated methanol source. The following protocol describes a common laboratory-scale synthesis.
Experimental Protocol: Synthesis from Urea and Methanol-d4
Objective: To synthesize this compound by reacting urea with methanol-d4.
Materials:
-
Urea (CO(NH₂)₂)
-
Methanol-d4 (CD₃OD)
-
Catalyst (e.g., zinc acetate, optional)
-
High-pressure reactor with magnetic stirring and temperature control
-
Condenser
-
Receiving flask
Procedure:
-
Reactant Charging: In a high-pressure reactor, combine urea and methanol-d4 in a molar ratio of approximately 1:5 to 1:10. A catalyst, such as zinc acetate, can be added at a concentration of 0.1-1 mol% relative to urea to enhance the reaction rate.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 120-180°C. The reaction is typically carried out under a pressure of 0.1-1.5 MPa.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the release of ammonia gas, a byproduct of the reaction. The ammonia can be continuously removed through a condenser to drive the reaction to completion.
-
Reaction Time: Maintain the reaction conditions for a period of 2 to 10 hours, depending on the scale and catalyst used.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature. The resulting product mixture will contain this compound, unreacted methanol-d4, and any catalyst.
-
Purification: The excess methanol-d4 can be removed by distillation. The crude this compound can then be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a white crystalline solid.
Diagram 1: Synthesis Workflow of this compound
References
In-Depth Technical Guide to Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and analytical workflows relevant to Methyl carbamate-d3. This deuterated isotopologue of methyl carbamate serves as a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of Methyl carbamate.[1][2][3] The incorporation of stable heavy isotopes is a common practice in drug development, often for use as quantitative tracers.[1][3] However, it is important to consider that deuteration can potentially influence the pharmacokinetic and metabolic properties of a drug.
The following table summarizes the key quantitative data for this compound and its non-deuterated parent compound, Methyl carbamate.
| Property | This compound | Methyl carbamate |
| Molecular Formula | C₂H₂D₃NO₂ | C₂H₅NO₂ |
| Molecular Weight | 78.09 g/mol | 75.07 g/mol |
| Exact Mass | 78.05 Da | 75.032028402 Da |
| CAS Number | 124522-32-3 | 598-55-0 |
| Appearance | White to off-white solid powder | White crystals |
| Melting Point | Not specified | 54 - 58 °C |
| Boiling Point | Not specified | 176 - 177 °C |
| Water Solubility | 50 mg/mL | ≥ 100 mg/mL |
| LogP | -0.7 | -0.66 |
| SMILES | NC(OC([2H])([2H])[2H])=O | C(OC)(=O)N |
| InChI Key | GTCAXTIRRLKXRU-FIBGUPNXSA-N | GTCAXTIRRLKXRU-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in a research setting.
Synthesis Protocol: From Urea and Methanol-d4
A common method for synthesizing methyl carbamate involves the reaction of urea with methanol. The deuterated analog can be synthesized by substituting methanol with its deuterated counterpart, methanol-d4. The reaction is typically performed under heat and pressure, often in the presence of a catalyst to improve yield and selectivity.
Objective: To synthesize this compound from urea and methanol-d4.
Materials:
-
Urea (CH₄N₂O)
-
Methanol-d4 (CD₄O)
-
Solid base catalyst (e.g., alkali or alkaline earth metal oxides)
-
High-pressure reactor equipped with a stirrer, heating mantle, temperature controller, and a system for ammonia removal.
Methodology:
-
Reactor Charging: In the reaction vessel, combine urea and methanol-d4. The molar ratio of methanol-d4 to urea can range from 1:1 to 100:1.
-
Catalyst Addition: Introduce the solid base catalyst. The molar ratio of catalyst to urea can range from 0.001:1 to 10:1.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 120-200°C. The reaction pressure is maintained between 0.1-3.0 MPa.
-
Ammonia Removal: During the reaction, ammonia gas is generated as a byproduct. To drive the reaction to completion, the ammonia must be continuously removed. This can be achieved by allowing the pressure to exceed the set reaction pressure, venting the excess gas through a condenser to trap any vaporized methanol-d4, and then discharging the ammonia.
-
Reaction Time: The reaction is typically allowed to proceed for a duration of 0.5 to 20 hours.
-
Purification: After the reaction is complete, the mixture is cooled, and the product, this compound, is isolated and purified from the unreacted starting materials and catalyst, typically through crystallization or distillation.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of this compound. A proton (¹H) NMR spectrum will show the absence of the methyl singlet that is characteristic of the non-deuterated compound.
Objective: To confirm the structure and deuteration of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time. For a simple structural confirmation, 8 to 16 scans are usually sufficient.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the resulting spectrum. For pure this compound, the characteristic singlet peak for the methyl protons (around 3.6 ppm) seen in standard methyl carbamate will be absent. The broad singlet for the -NH₂ protons will be present (its chemical shift is solvent-dependent). The presence of any residual signal in the methyl region can be used to assess the isotopic purity of the sample.
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is frequently used as an internal standard for the accurate quantification of methyl carbamate or other similar analytes in complex matrices like food, water, or biological samples.
Objective: To quantify an analyte using this compound as an internal standard.
Materials:
-
Sample matrix (e.g., water, plasma)
-
This compound (Internal Standard, IS) stock solution
-
Analyte stock solution for calibration standards
-
Acetonitrile (ACN) with 1% acetic acid
-
Extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA sorbent)
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation (QuEChERS Method Adaptation):
-
To a 50 mL centrifuge tube containing 10-15 g of the homogenized sample, add a known amount of the this compound internal standard solution.
-
For calibration and quality control, spike blank matrix samples with known concentrations of the analyte.
-
Add 15 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.
-
Add extraction salts to induce phase separation and shake for another minute.
-
Centrifuge the sample at ≥4,000 rpm for 5 minutes.
-
-
Sample Cleanup (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Vortex the tube for 1 minute and centrifuge.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reversed-phase C18 column. Use a gradient elution program with mobile phases such as water with formic acid (A) and acetonitrile or methanol with formic acid (B) to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Analyze the compounds using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound. For this compound (MW 78.09), the precursor ion [M+H]⁺ would be m/z 79.1. Product ions would be determined through infusion and fragmentation experiments. The non-deuterated methyl carbamate [M+H]⁺ is m/z 76.1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Quantify the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagram illustrates a typical experimental workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard, such as this compound, via LC-MS/MS.
Workflow for quantitative analysis using a labeled internal standard.
References
An In-depth Technical Guide to the Synthesis of Deuterated Methyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated methyl carbamate (methyl-d3-carbamate), a valuable isotopically labeled compound in pharmaceutical research and development. The strategic incorporation of deuterium can significantly influence a drug candidate's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to assist researchers in the preparation of this key compound.
Introduction: The Significance of Deuterium Labeling
Deuterium, a stable isotope of hydrogen, has emerged as a critical tool in modern medicinal chemistry. The substitution of hydrogen with deuterium at specific molecular positions can alter the rate of metabolic processes due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This targeted modification can lead to a reduced rate of metabolism, potentially improving a drug's half-life, bioavailability, and overall safety profile. Methyl carbamate and its derivatives are important structural motifs in numerous pharmaceuticals, making the synthesis of its deuterated analogue a key enabling technology for drug discovery programs.
Synthetic Pathways to Deuterated Methyl Carbamate
The primary and most direct route for the synthesis of deuterated methyl carbamate involves the reaction of deuterated methanol (methanol-d4 or CD₃OD) with urea. This reaction is analogous to the industrial synthesis of non-deuterated methyl carbamate. The overall reaction is as follows:
This reaction can be performed under various conditions, with or without a catalyst, and is typically carried out at elevated temperatures and pressures to drive the reaction towards the product.
A logical workflow for the synthesis and analysis of deuterated methyl carbamate is outlined below.
Caption: Experimental workflow for the synthesis and analysis of deuterated methyl carbamate.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of deuterated methyl carbamate from methanol-d4 and urea, based on established methods for the non-deuterated analogue.
Materials and Equipment
-
Reactants:
-
Urea (reagent grade)
-
Methanol-d4 (CD₃OD, 99.5 atom % D)
-
-
Equipment:
-
High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature control
-
Glass liner for the reactor
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware
-
Synthetic Procedure
-
Charging the Reactor: In a glass liner, combine urea and methanol-d4. A typical molar ratio of methanol-d4 to urea can range from 5:1 to 20:1 to ensure sufficient mixing and to act as the reaction solvent. For a laboratory-scale synthesis, one might use 6.0 g of urea (0.1 mol) and 40 mL of methanol-d4 (approximately 1.0 mol).
-
Sealing the Reactor: Place the glass liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Reaction Conditions: Heat the reactor to a temperature between 150 °C and 180 °C with vigorous stirring. The reaction will generate ammonia, leading to an increase in the internal pressure, which will typically range from 0.5 to 2.0 MPa. Maintain these conditions for 4 to 8 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the ammonia gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and remove the glass liner. The product, deuterated methyl carbamate, will likely have crystallized out of the solution upon cooling.
-
Purification:
-
Filter the reaction mixture to collect the solid product.
-
Wash the collected solid with a small amount of cold, fresh methanol-d4 to remove any unreacted urea.
-
For further purification, the crude product can be recrystallized. A suitable solvent for recrystallization is a mixture of methanol-d4 and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol-d4 and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.
-
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of methyl carbamate, which can be extrapolated for the deuterated analogue.
Table 1: Reaction Parameters for Methyl Carbamate Synthesis
| Parameter | Value | Reference |
| Temperature | 120-200 °C | [1][2] |
| Pressure | 0.1-3.0 MPa | [1] |
| Methanol:Urea Molar Ratio | 1:1 to 100:1 | [1] |
| Reaction Time | 0.5-20 hours | [1] |
Table 2: Typical Yields and Purity for Methyl Carbamate Synthesis
| Parameter | Value | Reference |
| Urea Conversion | >99% | |
| Methyl Carbamate Selectivity | >98% | |
| Final Purity (after recrystallization) | >99% | |
| Yield | 91-98.8% |
Characterization of Deuterated Methyl Carbamate
The successful synthesis of deuterated methyl carbamate should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a significant reduction or absence of the methyl peak around 3.6 ppm, confirming deuteration.
-
¹³C NMR will show a characteristic triplet for the CD₃ group due to deuterium-carbon coupling.
-
²H NMR will show a signal corresponding to the deuterium nuclei in the methyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the mass of deuterated methyl carbamate (C₂H₂D₃NO₂), which is approximately 78.07 g/mol , compared to 75.07 g/mol for the non-deuterated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Signaling Pathways and Logical Relationships
The synthesis of deuterated methyl carbamate is a direct chemical transformation. The logical relationship between reactants, conditions, and products can be visualized as follows.
Caption: Logical relationship of the synthesis of deuterated methyl carbamate.
Conclusion
This technical guide provides a foundational understanding of the synthesis of deuterated methyl carbamate. By adapting established industrial processes for methyl carbamate production to include a deuterated starting material, researchers can reliably produce this valuable isotopically labeled compound. The detailed protocol and data presented herein should serve as a practical resource for scientists in the pharmaceutical and related industries, facilitating the exploration of deuterium-modified drug candidates with potentially improved therapeutic profiles. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity product suitable for downstream applications in drug development.
References
An In-depth Technical Guide to Methyl Carbamate-d3 (CAS: 124522-32-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl carbamate-d3 (CAS Number: 124522-32-3), a deuterated isotopologue of methyl carbamate. This document consolidates essential physicochemical data, outlines detailed experimental protocols for its application, and presents relevant biological pathways. The information herein is intended to support research and development activities in fields such as pharmacology, toxicology, and analytical chemistry.
Core Compound Properties
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry, to enhance the accuracy and precision of measurements.[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous or non-labeled analyte, allowing for effective differentiation and quantification.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 124522-32-3 | N/A |
| Molecular Formula | C₂H₂D₃NO₂ | [2] |
| Molecular Weight | 78.09 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | |
| LogP | -0.7 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Spectroscopic Data
While specific spectra for this compound are not widely published, the following tables provide expected and reported spectral data for the non-deuterated form, which serves as a close proxy. The primary difference in the ¹H NMR spectrum will be the absence of the methyl proton signal. In the ¹³C NMR, the deuterated methyl carbon will exhibit a different splitting pattern (typically a multiplet) and a slightly shifted resonance compared to the non-deuterated analog. The mass spectrum will show a molecular ion peak at m/z 79 (for the deuterated compound) and characteristic fragmentation patterns.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.9 | Broad Singlet | NH₂ |
Note: The methyl proton signal (~3.6 ppm in the non-deuterated form) will be absent.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~158 | C=O (Carbonyl) |
| ~52 (multiplet) | -OCD₃ |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 79 | [M+H]⁺ (Molecular ion) |
| 62 | [M-NH₃]⁺ |
| 46 | [M-CD₃O]⁺ |
| 32 | [CD₃OH]⁺ |
Experimental Protocols
This section details relevant experimental procedures involving this compound, focusing on its synthesis and its primary application as an internal standard.
Synthesis of this compound
A common method for the synthesis of methyl carbamate is the reaction of urea with methanol. For the synthesis of this compound, deuterated methanol (Methanol-d4, CD₃OD) would be used as the starting material.
Reaction:
CO(NH₂)₂ + CD₃OD → H₂NCOOCD₃ + NH₃
Detailed Methodology:
-
Reaction Setup: In a high-pressure reactor, combine urea and Methanol-d4 (CD₃OD) in a molar ratio of approximately 1:10.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a solid base catalyst, such as zinc oxide or magnesium oxide, can improve the reaction rate and yield.
-
Reaction Conditions: Heat the mixture to a temperature range of 130-180°C under a pressure of 2-5 MPa.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reactor and vent the ammonia gas. The excess Methanol-d4 can be removed by distillation. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Use as an Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of methyl carbamate and related analytes in various biological matrices.
Detailed Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards of the non-labeled analyte (methyl carbamate) in the same solvent.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a fixed amount of the this compound internal standard stock solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins.
-
The supernatant, containing the analyte and the internal standard, is then transferred for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte (methyl carbamate) and the internal standard (this compound).
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Biological Pathways
While this compound itself is primarily a tool for analytical chemistry, understanding the metabolic fate of its non-deuterated counterpart is crucial for studies in toxicology and drug metabolism. Carbamates, in general, undergo several metabolic transformations in biological systems.
General Metabolic Pathway of Methyl Carbamate
The metabolism of methyl carbamate can proceed through several routes, primarily involving hydrolysis and conjugation reactions.
Caption: General metabolic pathways of methyl carbamate.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows involving this compound.
Synthesis Workflow
This diagram outlines the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
LC-MS/MS Quantification Workflow
This diagram illustrates the logical flow of a quantitative analysis using this compound as an internal standard.
References
An In-depth Technical Guide to the Physical Characteristics of Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Methyl carbamate-d3. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific fields. This document presents quantitative data in a structured format, outlines relevant experimental protocols for characterization, and includes a logical workflow diagram for physical property determination.
This compound is the deuterium-labeled form of Methyl carbamate.[1][2] Deuteration, the substitution of hydrogen with deuterium, is a technique used in drug development to potentially alter the pharmacokinetic and metabolic profiles of molecules.[2][3]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Methyl carbamate are also included where available.
| Property | This compound | Methyl carbamate |
| Molecular Formula | C₂H₂D₃NO₂[1] | C₂H₅NO₂ |
| Molecular Weight | 78.09 g/mol | 75.07 g/mol |
| Appearance | White to off-white solid/powder | White crystals |
| Melting Point | Not explicitly found for d3 version | 56-58 °C |
| Boiling Point | Not explicitly found for d3 version | 176-177 °C |
| Density | Not explicitly found for d3 version | 1.14 g/cm³, 1.1361 at 56°C |
| Water Solubility | 50 mg/mL (with ultrasonic assistance) | >100 mg/mL at 19°C, 700 g/L at 20°C |
| LogP | -0.7 | -0.66 |
| CAS Number | 124522-32-3 | 598-55-0 |
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical characteristics of a solid compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
-
Apparatus: Capillary tube, melting point apparatus (e.g., Thiele tube or digital melting point device), thermometer, solid sample.
-
Procedure:
-
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a heating block or oil bath within the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. For a pure substance, this range is typically narrow.
-
Determination of Boiling Point
While this compound is a solid at room temperature, its boiling point can be determined.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), sample.
-
Procedure:
-
A small amount of the liquid sample (if melted) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
For a solid, density can be determined by measuring its mass and the volume it displaces.
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid in which the solid is insoluble (and denser than), solid sample.
-
Procedure (Water Displacement Method):
-
The mass of the solid sample is measured using an analytical balance.
-
A graduated cylinder is partially filled with a liquid (e.g., water, if the sample is insoluble) and the initial volume is recorded (V1).
-
The solid sample is carefully submerged in the liquid in the graduated cylinder.
-
The new volume (V2) is recorded. The volume of the solid is the difference (V2 - V1).
-
The density is calculated by dividing the mass of the solid by its volume.
-
Determination of Solubility
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Apparatus: Sealed, temperature-controlled container (e.g., glass vial), shaker or magnetic stirrer, centrifugation and filtration equipment (e.g., PTFE syringe filter), analytical instrument for quantification (e.g., HPLC), solid sample, and solvent.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The container is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The undissolved solid is separated from the saturated solution by centrifugation and filtration.
-
The concentration of the solute in the clear filtrate is determined using a suitable analytical method like HPLC.
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.
References
In-Depth Technical Guide: Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of methyl carbamate-d3, a deuterated isotopologue of methyl carbamate. It is intended to serve as a technical resource for professionals in research and development who utilize stable isotope-labeled compounds in their work. This document will cover the fundamental physicochemical properties of this compound, with a comparative analysis against its non-deuterated counterpart, and illustrate a common experimental application.
Core Physicochemical Data
The primary distinction between this compound and methyl carbamate lies in the isotopic substitution of three hydrogen atoms with deuterium on the methyl group. This substitution results in a predictable increase in molecular weight, a critical parameter for its application in mass spectrometry-based analytical methods.
| Property | This compound | Methyl Carbamate |
| Molecular Formula | C₂H₂D₃NO₂[1] | C₂H₅NO₂[2][3] |
| Molecular Weight | 78.09 g/mol [1][4] | 75.07 g/mol |
| Appearance | White to off-white solid | White solid |
| CAS Number | 124522-32-3 | 598-55-0 |
Experimental Applications and Protocols
This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.
A typical experimental protocol for the use of this compound as an internal standard in a pharmacokinetic study would involve the following steps:
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent, such as water, at a known concentration. From this stock, a series of working standard solutions are prepared by dilution.
-
Sample Preparation: Biological samples (e.g., plasma, urine) are collected from subjects administered with non-deuterated methyl carbamate. A fixed volume of the this compound internal standard solution is spiked into each biological sample, as well as into a series of calibration standards and quality control samples.
-
Extraction: The analyte and internal standard are extracted from the biological matrix. This can be achieved through various techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis: The extracted samples are injected into an LC-MS system. The chromatographic conditions are optimized to achieve separation of the analyte and internal standard from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and product ions of both methyl carbamate and this compound.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of methyl carbamate in the unknown samples is then determined from this calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using a stable isotope-labeled internal standard like this compound.
References
Isotopic Purity of Methyl Carbamate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic purity determination of Methyl carbamate-d3. This deuterated analog of methyl carbamate is a valuable tool in various research applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2][3]
Compound Specifications
This compound is the deuterium-labeled form of Methyl carbamate.[4] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | trideuteriomethyl carbamate | |
| Molecular Formula | C₂H₂D₃NO₂ | |
| CAS Number | 124522-32-3 | |
| Molecular Weight | 78.09 g/mol | |
| Chemical Purity | Typically ≥98.0% | |
| Appearance | White to off-white solid powder | |
| Solubility | H₂O: 50 mg/mL (ultrasonic) | |
| SMILES | NC(OC([2H])([2H])[2H])=O |
Synthesis and Purification
A plausible synthetic route for this compound would adapt this method using methanol-d4 (CD₃OD) or methanol-d3 (CD₃OH) as the deuterium source.
General Synthetic Scheme
A common method for synthesizing non-labeled methyl carbamate is the reaction of urea with methanol. The analogous reaction for the deuterated compound is depicted below.
Caption: Synthesis of this compound from Urea and Methanol-d4.
Purification
Post-synthesis, purification is critical to ensure high chemical and isotopic purity. A common method for purifying methyl carbamate is through extraction and recrystallization.
Experimental Protocol: Purification by Recrystallization (Adapted)
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., chloroform) at an elevated temperature (e.g., 50°C).
-
Extraction: Perform a liquid-liquid extraction to remove impurities.
-
Filtration: Filter the hot solution to remove any insoluble materials.
-
Crystallization: Allow the filtrate to cool gradually to room temperature to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 45°C) to remove residual solvent.
The following diagram illustrates a general workflow for the purification process.
Caption: General purification workflow for this compound.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter, defining the percentage of molecules that contain the desired deuterium atoms. The primary analytical techniques for this determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
It is important to distinguish between isotopic enrichment and species abundance . Isotopic enrichment refers to the mole fraction of the heavy isotope at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition. For a D3-labeled compound with 99.5% isotopic enrichment, the species abundance of the fully deuterated (d3) molecule would be approximately 98.5%, with the d2 species being about 1.5%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining the relative abundance of different isotopologues.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.
-
MS Detection: The eluent from the GC is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, targeting the molecular ions of the deuterated and non-deuterated species.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the molecular ion peaks corresponding to the d3, d2, d1, and d0 species of methyl carbamate.
The following table presents hypothetical data from a GC-MS analysis of a batch of this compound.
| Isotopologue | Molecular Ion (m/z) | Relative Abundance (%) |
| d0 (C₂H₅NO₂) | 75.04 | 0.1 |
| d1 (C₂H₄DNO₂) | 76.05 | 0.4 |
| d2 (C₂H₃D₂NO₂) | 77.05 | 2.5 |
| d3 (C₂H₂D₃NO₂) | 78.06 | 97.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuteration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). An internal standard with a known concentration may be added for quantitative analysis (qNMR).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The isotopic purity can be estimated by comparing the integral of the residual proton signal in the methyl group region to the integral of a non-deuterated proton signal (e.g., the amine protons).
-
²H NMR Analysis: Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms.
-
Data Analysis: Calculate the isotopic enrichment by comparing the integral of the residual proton signal at the labeled methyl position with the integrals of protons at unlabeled positions.
The analytical workflow for determining isotopic purity is summarized in the diagram below.
Caption: Analytical workflow for isotopic purity determination.
Applications in Research and Drug Development
Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
Furthermore, the "deuterium kinetic isotope effect" can be exploited in drug development to slow down metabolism at specific sites in a molecule, potentially improving its pharmacokinetic profile. While Methyl carbamate itself is not a therapeutic agent, the principles of its deuteration and analysis are broadly applicable in medicinal chemistry.
Conclusion
The isotopic purity of this compound is a critical quality attribute that is ensured through controlled synthesis and rigorous purification. Its determination relies on sophisticated analytical techniques such as GC-MS and NMR spectroscopy. A thorough understanding of these methods and the interpretation of the resulting data is essential for researchers, scientists, and drug development professionals who utilize this and other stable isotope-labeled compounds in their work.
References
Commercial Suppliers and Technical Guide for Methyl Carbamate-d3
For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, Methyl carbamate-d3 serves as a critical internal standard and tracer in various analytical applications. This technical guide provides an in-depth overview of its commercial availability, key technical specifications, and detailed experimental protocols for its effective use.
Commercial Availability
This compound is available from several reputable chemical suppliers specializing in stable isotopes and research chemicals. The following table summarizes the primary commercial sources and their product offerings.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| MedchemExpress | This compound | 124522-32-3 | C₂H₂D₃NO₂ | 78.09 | ≥98% | Available in various quantities, ships at room temperature.[1][2] |
| Immunomart | This compound | 124522-32-3 | C₂H₂D₃NO₂ | 78.09 | 98.0% | Offered for research use only, with available data and safety sheets.[3] |
| InvivoChem | This compound | 124522-32-3 | C₂H₂D₃NO₂ | 78.09 | ≥98% | Provides the compound for research purposes, not for human use.[4] |
| Sigma-Aldrich | Methyl carbamate 98% (non-deuterated) | 598-55-0 | C₂H₅NO₂ | 75.07 | 98% | While the deuterated form is not explicitly listed, they are a major supplier of related compounds and isotopes. |
| CheMondis | This compound | 124522-32-3 | C₂H₂D₃NO₂ | 78.09 | Not Specified | A marketplace that lists MedChemExpress as a supplier. |
Technical Data
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Solubility | H₂O: 50 mg/mL (ultrasonic) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Isotopic Enrichment
Isotopic enrichment is a critical parameter for deuterated standards, representing the percentage of molecules where the specified hydrogen atoms are replaced by deuterium. While suppliers guarantee high enrichment, the exact percentage can vary between batches. Cambridge Isotope Laboratories, Inc., a leading manufacturer of stable isotopes, clarifies that an isotopic enrichment of 99.5% for a D3-labeled compound means that 98.5% of the molecules are the CD₃ species, with a small percentage being CD₂H. Researchers should always refer to the Certificate of Analysis (CoA) for the specific lot they purchase to obtain the precise isotopic enrichment value.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variability during sample preparation and analysis.
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for the specific analyte and matrix being studied. It is based on established methods for using deuterated internal standards in quantitative analysis.
1. Preparation of Stock Solutions:
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water). Store at -20°C or -80°C as recommended.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated analyte (methyl carbamate or other target molecule) in the same manner.
2. Preparation of Working Solutions:
-
Internal Standard Working Solution: Dilute the this compound stock solution with the initial mobile phase to a concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte working solution into a blank matrix (e.g., plasma, urine, or water). Add a constant volume of the internal standard working solution to each calibration standard.
3. Sample Preparation (Protein Precipitation Method for Plasma):
-
To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions: Develop a suitable chromatographic method to achieve good separation of the analyte and internal standard from matrix components. A C18 column is often a good starting point.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both the analyte and this compound. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for each compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for using this compound as an internal standard.
Caption: Isotopic enrichment of this compound.
Caption: Inhibition of Acetylcholinesterase by N-Methyl Carbamates.
References
Safety and handling of Methyl carbamate-d3
An In-depth Technical Guide to the Safety and Handling of Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound. Given that specific safety and toxicity data for the deuterated form is limited, this guide primarily extrapolates from the well-documented profile of its non-deuterated analogue, Methyl Carbamate. This approach is standard practice for isotopically labeled compounds where the core chemical properties and biological reactivity are expected to be similar. Additionally, this guide incorporates best practices for handling deuterated compounds to ensure their isotopic integrity.
This compound is the deuterium-labeled form of Methyl carbamate.[1][2][3] It is commonly used as a tracer or as an internal standard for quantitative analysis in research and development.[2] The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter a molecule's metabolic fate, a phenomenon known as the "kinetic isotope effect," which can enhance pharmacokinetic profiles.[4]
Table 1: Physicochemical Properties of this compound and Parent Compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | trideuteriomethyl carbamate | |
| Molecular Formula | C₂H₂D₃NO₂ | |
| Molecular Weight | 78.09 g/mol | |
| CAS Number | 124522-32-3 | |
| Appearance | White to off-white solid powder | |
| Melting Point | 54 - 58 °C (for non-deuterated form) | |
| Boiling Point | 176 - 177 °C (for non-deuterated form) | |
| Water Solubility | 50 mg/mL (may require sonication) |
| LogP | -0.7 | |
Hazard Identification and Classification
Methyl carbamate is classified as a hazardous substance. It is suspected of causing cancer and causes serious eye irritation. The GHS classification is based on the non-deuterated form.
Table 2: GHS Hazard Classification for Methyl Carbamate
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Carcinogenicity | 2 | H351: Suspected of causing cancer | GHS08 |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | GHS07 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation | GHS07 |
Signal Word:Warning
Toxicological Information
While specific toxicological studies on this compound are not available, studies on the parent compound indicate potential health risks. Carbamates as a class are mechanistically similar to organophosphates in that they inhibit acetylcholinesterase, though this binding is typically reversible and toxicity lasts less than 24 hours. However, long-term exposure to Methyl carbamate presents distinct hazards.
A 13-week oral toxicity study in rodents revealed significant dose-related effects, particularly in the liver of rats, suggesting the compound is potentially hepatocarcinogenic.
Table 3: Summary of 13-Week Oral Toxicity Study of Methyl Carbamate in Rodents
| Species | Dosing (Male) | Dosing (Female) | Key Findings | Source |
|---|---|---|---|---|
| F344 Rats | 50, 100, 200, 400, 800 mg/kg | 62.5, 125, 250, 500, 1000 mg/kg | Dose-related proliferative liver lesions, hepatocellular necrosis, testicular hypoplasia, bone marrow hyperplasia. Reduced survival at the highest dose. |
| B6C3F1 Mice | 93.75, 187.5, 375, 750, 1500 mg/kg | 125, 250, 500, 1000, 2000 mg/kg | Weight loss and inflammatory changes in the liver. | |
Safe Handling and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical and isotopic integrity of this compound.
General Handling Precautions
-
Engineering Controls : Work under a chemical fume hood to avoid inhalation of dust. Ensure adequate ventilation to keep airborne concentrations low. Eyewash stations and safety showers should be close to the workstation.
-
Personal Hygiene : Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in work areas. Remove contaminated clothing before entering eating areas.
-
Safe Handling Practices : Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation.
Specific Precautions for Deuterated Compounds
-
Atmosphere Control : Due to the risk of hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise isotopic purity, it is imperative to handle and store the compound under a dry, inert atmosphere like nitrogen or argon.
-
Container Integrity : Store in tightly sealed containers to prevent the ingress of moisture. Single-use ampoules are ideal for minimizing contamination.
-
Temperature : Store the solid powder at -20°C for long-term stability (up to 3 years). Allow the container to equilibrate to room temperature before opening to prevent condensation.
Caption: Workflow for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator (e.g., half-face respirator with a P3 filter for particulates).
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
Caption: Emergency first aid flowchart for different exposure routes.
-
Inhalation : Move the exposed person to fresh air at once. If breathing has stopped or is irregular, provide artificial respiration and seek immediate medical assistance.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.
-
Eye Contact : Immediately rinse the eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
Protocol for Accidental Spill Cleanup
This protocol outlines the steps for safely managing a small-scale spill of solid this compound in a laboratory setting.
-
Evacuate and Secure Area : Immediately alert others and evacuate non-essential personnel from the spill area. Restrict access to the contaminated zone.
-
Ventilate : Ensure the area is well-ventilated. If working in a fume hood, keep it running.
-
Don PPE : Wear the appropriate PPE as described in Section 5.0, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill : For a solid spill, carefully dampen the material with a small amount of water to prevent dust from becoming airborne. Do not use large amounts of water that could dissolve and spread the material.
-
Collect Material : Gently sweep or scoop the dampened material and place it into a suitable, clean, dry, and clearly labeled container for hazardous waste. Use absorbent paper dampened with water to pick up any remaining residue.
-
Decontaminate : Wash all contaminated surfaces with a soap and water solution.
-
Dispose of Waste : Seal the container with the spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves). Dispose of all materials as hazardous waste according to institutional and local regulations.
Protocol for Stock Solution Preparation
This protocol ensures the accurate and safe preparation of stock solutions while maintaining isotopic purity.
-
Select Appropriate Solvent : Based on experimental needs, select a suitable solvent. For aqueous solutions, sterile water can be used (solubility is ~50 mg/mL). For non-aqueous applications or to avoid H-D exchange, use an appropriate anhydrous, deuterated solvent.
-
Calculate Required Mass : Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weigh Compound : Inside a chemical fume hood, accurately weigh the required amount of the solid compound into a suitable vessel (e.g., a volumetric flask or vial).
-
Dissolution : Add the chosen solvent to the vessel. If solubility is a concern, especially in water, use an ultrasonic bath to aid dissolution.
-
Final Volume : Once fully dissolved, add solvent to reach the final desired volume and mix thoroughly.
-
Filtration (if applicable) : If the solution is for in-vitro or in-vivo use and was prepared with water, it should be filter-sterilized using a 0.22 µm filter.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles that could degrade the compound, aliquot the stock solution into single-use volumes. Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).
Hazard Control and Disposal
A hierarchical approach should be taken to control exposure risks.
Caption: Hierarchy of controls for mitigating exposure risks.
-
Engineering Controls : A chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are crucial administrative controls.
-
Personal Protective Equipment : PPE is the last line of defense and must be used in conjunction with other controls.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste. Do not mix with other waste. The recommended method is to transfer the waste to a licensed hazardous waste disposal facility, where it may be incinerated.
-
Container Disposal : Handle uncleaned, empty containers in the same way as the substance itself. Completely emptied packages can be recycled if regulations permit.
References
An In-depth Technical Guide to the Storage Conditions for Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Deuterated standards are indispensable tools in quantitative analysis, particularly in mass spectrometry-based assays, serving as ideal internal standards due to their chemical similarity and mass difference from their non-deuterated counterparts.[1] However, the integrity of these standards, and consequently the accuracy of experimental results, is contingent upon their proper storage and handling.[2] This guide provides a comprehensive overview of the best practices for storing deuterated standards, including optimal storage conditions, solvent selection, and protocols for ensuring their stability.
Core Principles of Storing Deuterated Standards
The primary objectives when storing deuterated standards are to prevent chemical degradation and to maintain isotopic purity by avoiding hydrogen-deuterium (H/D) exchange.[3][4] The main factors influencing the stability of these standards are temperature, light, moisture, and the chemical environment (e.g., solvent, pH).[5]
Data Presentation: Recommended Storage Conditions
The following tables summarize the recommended storage conditions for deuterated standards in various forms. Adherence to these guidelines can significantly extend the shelf-life and preserve the integrity of the standards.
Table 1: General Storage Recommendations for Deuterated Standards
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light using amber vials. Ensure the container is well-sealed. |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles. |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use. |
Table 2: Specific Storage Conditions for Select Deuterated Compounds
| Compound Type | Storage Temperature | Humidity | Light Protection | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening to prevent condensation. |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |
| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |
| Deuterated Pyrrole | -20°C to -80°C | N/A (inert atmosphere) | Protect from light (e.g., amber vial) | Susceptible to oxidative polymerization. Store under an inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for maintaining the integrity of deuterated standards and ensuring the reproducibility of analytical results.
This protocol outlines the steps for accurately preparing stock and working solutions from a lyophilized or solid deuterated standard.
-
Equilibration: Before opening, allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold standard.
-
Inert Atmosphere: If the standard is particularly sensitive to moisture or oxidation, perform all manipulations in a dry, inert atmosphere, such as a glove box or under a gentle stream of nitrogen or argon.
-
Weighing: Using a calibrated analytical balance, accurately weigh the required amount of the standard.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen high-purity aprotic solvent (e.g., methanol, acetonitrile) to dissolve the standard completely. Gentle vortexing or sonication can aid in dissolution.
-
Dilution to Volume: Once the standard is fully dissolved, dilute to the mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight amber vial for storage under the recommended conditions (typically -20°C for long-term storage).
-
Working Solution Preparation: Prepare working solutions fresh as needed by diluting the stock solution with the appropriate solvent or matrix. This minimizes the risk of degradation, adsorption to container walls, or solvent evaporation, especially for low-concentration solutions.
This protocol provides a framework for validating the stability of a deuterated internal standard in the analytical matrix under the conditions of the intended assay.
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the same biological matrix as the study samples.
-
Spiking: Spike these QC samples with the deuterated internal standard at its working concentration.
-
Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared and spiked QC samples to establish the baseline response ratio of the analyte to the internal standard.
-
Storage: Store the remaining spiked QC samples under the same conditions as the study samples will be handled and stored (e.g., at room temperature on an autosampler, refrigerated, or frozen).
-
Time-Point Analysis: Analyze the stored QC samples at various time points. For short-term stability (e.g., autosampler stability), this might be at 4, 8, and 24 hours. For long-term stability, analysis could be performed weekly or monthly.
-
Data Evaluation: Compare the response ratios of the stored QC samples to the T0 samples. The internal standard is considered stable if the response ratios remain within a predefined acceptance range (e.g., ±15% of the T0 value).
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the storage and handling of deuterated standards.
Caption: Workflow for the preparation of stock and working solutions of deuterated standards.
Caption: Experimental workflow for validating the stability of a deuterated internal standard.
H/D exchange is a chemical reaction where a deuterium atom on the standard is replaced by a proton, typically from a protic solvent like water or methanol, or from exchangeable protons on the analyte or matrix components. This compromises the isotopic purity of the standard and can lead to inaccurate quantification.
Factors Promoting H/D Exchange:
-
Solvent Choice: Acidic or basic aqueous solutions can catalyze H/D exchange. Aprotic solvents such as acetonitrile, and in many cases, methanol, are generally recommended.
-
Position of Deuterium: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.
-
Temperature: Higher temperatures can accelerate the rate of exchange.
-
Moisture: The presence of water, even in trace amounts from atmospheric humidity, can be a source of protons for exchange.
References
Methodological & Application
Application Notes and Protocols for Methyl Carbamate-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] A SIL-IS is chemically identical to the analyte of interest, but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects from the sample matrix, including ionization suppression or enhancement, leading to more reliable quantification.[1][2]
Methyl carbamate-d3 (MC-d3) is the deuterium-labeled form of methyl carbamate.[3] With three deuterium atoms replacing three hydrogen atoms in the methyl group, it serves as an ideal internal standard for the quantitative analysis of methyl carbamate in various biological matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays.
Physicochemical Properties
| Property | Methyl Carbamate | This compound |
| Chemical Formula | C₂H₅NO₂ | C₂D₃H₂NO₂ |
| Molecular Weight | 75.07 g/mol | 78.09 g/mol |
| CAS Number | 598-55-0 | 124522-32-3 |
| Appearance | White solid | White to off-white solid powder |
Quantitative Analysis by LC-MS/MS
A sensitive and selective method for the quantification of methyl carbamate in biological matrices, such as human plasma, can be developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions are recommended for the analysis. These transitions are based on the protonated precursor ions and characteristic product ions. For many N-methyl carbamates, a common fragmentation pathway is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Carbamate | 76.1 | 44.0 | 15 |
| This compound (IS) | 79.1 | 46.0 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Chromatographic Conditions
Due to the polar nature of methyl carbamate, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for its retention and separation from matrix components.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of methyl carbamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of methyl carbamate by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of small molecules from plasma or serum.
-
Pipette 50 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions of methyl carbamate to achieve a concentration range of, for example, 1 to 1000 ng/mL. Prepare these in the same manner as the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to assess the accuracy and precision of the method.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| Methyl Carbamate | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%Bias) |
| Low | 3 | 2.9 | 4.5 | -3.3 |
| Medium | 50 | 51.2 | 3.1 | +2.4 |
| High | 800 | 790.1 | 2.5 | -1.2 |
Visualizations
Caption: Experimental workflow for the quantification of methyl carbamate.
Caption: Logical relationship of using a SIL-IS for quantification.
References
Application Notes and Protocols for Methyl Carbamate-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl carbamate is a simple carbamate ester with various industrial applications. Its detection and quantification are crucial in environmental monitoring and toxicology studies. The use of a stable isotope-labeled internal standard, such as Methyl carbamate-d3, is the gold standard for accurate and precise quantification in mass spectrometry-based methods.[1] The near-identical physicochemical properties of the analyte and its deuterated analog ensure they behave similarly during sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[1] This document provides a detailed protocol for the quantitative analysis of Methyl carbamate using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structures
| Compound | Structure |
| Methyl carbamate | CH₃OC(O)NH₂ |
| This compound | CD₃OC(O)NH₂ |
Mass Spectrometry Parameters
The successful quantification of Methyl carbamate using this compound as an internal standard relies on the selection of specific precursor and product ion pairs for each compound in Multiple Reaction Monitoring (MRM) mode.
Theoretical Mass Information
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Methyl carbamate | C₂H₅NO₂ | 75.0320 | 76.0393 |
| This compound | C₂H₂D₃NO₂ | 78.0508 | 79.0581 |
Multiple Reaction Monitoring (MRM) Transitions
In positive ion electrospray ionization (ESI+), N-methyl carbamates characteristically undergo a neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. This fragmentation pattern is highly specific and provides an excellent basis for MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) - Starting Point |
| Methyl carbamate | 76.0 | 44.0 | NH₂CO | 15 |
| Methyl carbamate | 76.0 | 59.0 | NH₃ | 10 |
| This compound (Internal Standard) | 79.0 | 44.0 | NH₂CO | 15 |
| This compound (Internal Standard) | 79.0 | 62.0 | NH₃ | 10 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
Experimental Protocols
This section details a typical workflow for the analysis of Methyl carbamate in a given matrix, such as water or a biological sample, using this compound as an internal standard.
Sample Preparation
A simple protein precipitation or dilution "dilute-and-shoot" approach is often sufficient for cleaner samples like water. For more complex matrices like plasma or tissue homogenates, a protein precipitation followed by solid-phase extraction (SPE) may be necessary to minimize matrix effects.
Protein Precipitation (for biological samples):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is commonly used for the separation of small polar molecules like Methyl carbamate.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization mode with MRM for data acquisition.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The quantitative data for Methyl carbamate and its deuterated internal standard are summarized below.
Table 1: Mass Spectrometric Parameters for Methyl carbamate and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Methyl carbamate | 76.0 | 44.0 | 15 | 59.0 | 10 |
| This compound | 79.0 | 44.0 | 15 | 62.0 | 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Methyl carbamate.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of Methyl carbamate and this compound.
References
Application Notes and Protocols for Sample Preparation with Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl carbamate-d3 as an internal standard in the quantitative analysis of methyl carbamate in complex matrices. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for sensitive and selective quantification.
Methyl carbamate is a compound of interest in various fields, including the food and beverage industry, environmental analysis, and pharmaceutical development.[1] Its deuterated isotopologue, this compound, serves as an ideal internal standard for isotope dilution mass spectrometry. Due to its nearly identical chemical and physical properties to the non-labeled analyte, it can accurately correct for variations in sample preparation, extraction recovery, and instrument response, leading to highly accurate and precise quantification.[2]
Application Note 1: Quantification of Methyl Carbamate in Wine using Isotope Dilution LC-MS/MS
Introduction
Methyl carbamate can be found in fermented beverages such as wine.[3] Accurate quantification is crucial for quality control and safety assessment. This application note describes a robust method for the determination of methyl carbamate in wine samples using this compound as an internal standard, coupled with a simple sample preparation procedure followed by LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the quantification of methyl carbamate in wine.
Detailed Experimental Protocol
1. Materials and Reagents
-
Methyl carbamate (analytical standard)
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl carbamate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of methyl carbamate by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
3. Sample Preparation
-
Pipette 5.0 mL of the wine sample into a centrifuge tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard working solution to the sample.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methyl carbamate: Precursor ion > Product ion (e.g., m/z 76 > 44)
-
This compound: Precursor ion > Product ion (e.g., m/z 79 > 46)
-
Quantitative Data Summary
The following table summarizes the typical performance of this method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Calibration Range | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 10% |
Application Note 2: Analysis of Methyl Carbamate in Fruit Juice using QuEChERS and Isotope Dilution LC-MS/MS
Introduction
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues and other contaminants in food matrices.[4] This application note details a QuEChERS-based protocol for the extraction of methyl carbamate from fruit juice, followed by quantification using this compound as an internal standard and LC-MS/MS.
Experimental Workflow
Caption: QuEChERS workflow for methyl carbamate analysis in fruit juice.
Detailed Experimental Protocol
1. Materials and Reagents
-
Methyl carbamate (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
2. Standard Solution Preparation
-
Prepare stock and working solutions as described in Application Note 1.
3. Sample Preparation (QuEChERS)
-
Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL this compound internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions are the same as described in Application Note 1.
Quantitative Data Summary
The following table presents typical validation data for the QuEChERS-based method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.99 |
| Calibration Range | 5 - 1000 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard like this compound is central to the logic of accurate quantification by isotope dilution mass spectrometry. The following diagram illustrates this relationship.
Caption: Logical relationship for quantification using a deuterated internal standard.
References
- 1. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. A method for the determination of methyl carbamate and ethyl carbamate in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Application Note: Quantification of N-Methyl Carbamates Using Methyl Carbamate-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantification of various N-methyl carbamate pesticides in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To enhance accuracy and precision, Methyl carbamate-d3 is employed as an internal standard. The presented protocol is broadly applicable to various sample types, including food, water, and biological samples, with a focus on the widely used QuEChERS sample preparation method for solid matrices. This method provides high-throughput analysis with excellent sensitivity, selectivity, and reproducibility, making it suitable for routine monitoring and research applications.
Introduction
N-methyl carbamates are a class of pesticides widely used in agriculture to protect crops from insect damage.[1][2] Due to their potential toxicity to non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food and environmental samples.[3] Accurate and reliable quantification of N-methyl carbamates is therefore crucial for ensuring food safety and environmental quality.
LC-MS/MS has become the preferred analytical technique for the determination of N-methyl carbamates due to its high sensitivity, specificity, and ability to analyze these thermally labile compounds without derivatization.[1][4] The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative results. This compound, being structurally very similar to the non-deuterated parent compound, co-elutes with it and behaves similarly during extraction and ionization, making it an ideal internal standard.
This application note provides a comprehensive protocol for the extraction and quantification of a range of N-methyl carbamates using this compound as an internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method for Solid Samples)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction of pesticides from food matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or tissue)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes containing dSPE sorbents
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Spike the sample with an appropriate amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each N-methyl carbamate and this compound should be optimized. Representative MRM transitions are provided in the table below.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of N-methyl carbamates using a deuterated internal standard. The exact values may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Representative MRM Transitions for Selected N-Methyl Carbamates and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 79.1 | 62.1 | 10 |
| Aldicarb | 191.1 | 116.1 | 12 |
| Carbofuran | 222.1 | 165.1 | 15 |
| Methomyl | 163.0 | 88.0 | 10 |
| Carbaryl | 202.1 | 145.1 | 18 |
| Propoxur | 209.1 | 111.1 | 20 |
| Oxamyl | 220.1 | 72.1 | 12 |
Table 2: Method Performance Data
| Analyte | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Aldicarb | 0.5 - 100 | >0.995 | 0.5 | 85 - 110 | < 15 |
| Carbofuran | 0.5 - 100 | >0.995 | 0.5 | 90 - 115 | < 15 |
| Methomyl | 1 - 200 | >0.99 | 1 | 80 - 120 | < 15 |
| Carbaryl | 0.5 - 100 | >0.995 | 0.5 | 88 - 112 | < 15 |
| Propoxur | 0.5 - 100 | >0.995 | 0.5 | 92 - 108 | < 15 |
| Oxamyl | 1 - 200 | >0.99 | 1 | 85 - 115 | < 15 |
Data presented in this table is representative and should be established for each individual laboratory and matrix.
Visualizations
Caption: Experimental workflow for the quantification of N-methyl carbamates.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of N-methyl carbamates in various matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data accuracy. The QuEChERS sample preparation protocol offers a simple and efficient way to extract these pesticides from complex samples. This methodology is well-suited for high-throughput laboratories conducting routine monitoring of N-methyl carbamate residues in food and environmental samples, as well as for research and development in the pharmaceutical and agricultural industries.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispec.co.th [scispec.co.th]
Application Note: Quantitative Analysis of Methyl Carbamate using Isotope Dilution Mass Spectrometry with Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methyl carbamate in complex matrices using isotope dilution mass spectrometry (IDMS). The protocol utilizes Methyl carbamate-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample extraction and cleanup procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach is suitable for the reliable quantification of methyl carbamate in various samples, including those encountered in food safety, environmental monitoring, and pharmaceutical development.
Introduction
Methyl carbamate is a chemical compound used in the synthesis of various products, including pharmaceuticals and polymers. Its potential presence as a residue or impurity necessitates accurate and reliable quantitative methods. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for analyte loss during sample processing and instrumental variability.[1][2] By introducing a known amount of a stable isotope-labeled analogue of the analyte, in this case, this compound, as an internal standard at an early stage of the sample preparation, the ratio of the native analyte to the labeled standard can be measured with high precision. This ratio remains unaffected by subsequent sample manipulation, leading to highly accurate quantification.[1][3] This application note provides a comprehensive protocol for the analysis of methyl carbamate using this compound and LC-MS/MS.
Experimental Protocol
Materials and Reagents
-
Methyl carbamate (analytical standard)
-
This compound (internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquohydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for highly pigmented samples)
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.
-
Sample Homogenization : Homogenize the sample (e.g., food product, tissue sample) to ensure uniformity.
-
Extraction :
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/mL.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, 50 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Sample Preparation :
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
-
Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) : The MRM transitions for methyl carbamate and this compound are selected based on their precursor and product ions. A characteristic neutral loss for N-methyl carbamates is CH₃NCO (57 Da).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Carbamate | 76.0 | 59.0 | 15 |
| This compound | 79.0 | 62.0 | 15 |
| Table 1: Proposed MRM transitions for Methyl Carbamate and this compound. |
Data Presentation
The following tables present representative quantitative data obtained using this IDMS method.
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | Accuracy (%) |
| 1.0 | 0.98 | 0.09 | 98.0 |
| 5.0 | 5.12 | 0.31 | 102.4 |
| 10.0 | 9.91 | 0.54 | 99.1 |
| 50.0 | 50.8 | 2.11 | 101.6 |
| 100.0 | 101.2 | 4.58 | 101.2 |
| Table 2: Accuracy and Precision Data for the Quantification of Methyl Carbamate. |
| Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Apple Puree | 10 | 98.5 | 4.2 |
| Spinach | 10 | 95.2 | 6.8 |
| Chicken Homogenate | 10 | 97.1 | 5.5 |
| Soil | 10 | 92.8 | 8.1 |
| Table 3: Recovery of Methyl Carbamate from Various Matrices. |
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Table 4: Method Validation Parameters. |
Visualizations
Caption: Experimental workflow for IDMS analysis of methyl carbamate.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate, sensitive, and robust approach for the quantification of methyl carbamate in diverse and complex matrices. The described QuEChERS sample preparation protocol is efficient and effective, while the LC-MS/MS method offers excellent selectivity and sensitivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring reliable quantification of methyl carbamate.
References
Application Note: Quantitative Analysis of Methyl Carbamate in Solution using GC-MS with a Methyl Carbamate-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl carbamate is a chemical compound of interest in various fields, including the monitoring of fermented foods and beverages and as a potential impurity in drug formulations.[1] Accurate and sensitive quantification is crucial for quality control and safety assessment. This application note details a robust and reliable method for the determination of methyl carbamate in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, methyl carbamate-d3. The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[2][3]
Principle
This method employs Gas Chromatography (GC) to separate methyl carbamate from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. The use of a deuterated internal standard, this compound, allows for accurate quantification by isotope dilution. The internal standard is added to the sample at a known concentration before sample preparation. The ratio of the peak area of the analyte (methyl carbamate) to the peak area of the internal standard (this compound) is used to determine the concentration of the analyte in the sample. This approach minimizes errors arising from sample loss during preparation and injection volume variations.
Experimental Protocols
Materials and Reagents
-
Methyl Carbamate (analytical standard)
-
This compound (internal standard)[4]
-
Methanol (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 3 mL)[5]
Standard and Sample Preparation
2.1. Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl carbamate and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the methyl carbamate primary stock solution with a suitable solvent (e.g., ethyl acetate). A typical concentration range is 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to prepare the internal standard spiking solution.
2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Take a 10 mL aliquot of the liquid sample (e.g., beverage, aqueous solution).
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add 5 mL of ethyl acetate to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper organic layer (ethyl acetate).
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
2.3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Take a 25 mL aliquot of the liquid sample.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate and transfer to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold for 5 minutes.
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
-
Methyl Carbamate: m/z 75 (quantification), m/z 44 (qualifier)
-
This compound: m/z 78 (quantification)
Data Presentation
The following table summarizes typical quantitative performance data for the GC-MS analysis of methyl carbamate using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/kg | |
| Limit of Quantification (LOQ) | 0.03 - 0.1 µg/kg | |
| Recovery | 80 - 110% | |
| Precision (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of methyl carbamate.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for quantification using an internal standard is based on the consistency of the response factor.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for the Preparation of Calibration Curves with Methyl Carbamate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of methyl carbamate, a compound of interest in various industries including textiles, polymers, and agriculture, is crucial for safety and quality control. The use of a stable isotope-labeled internal standard, such as Methyl carbamate-d3, is the gold standard for quantitative analysis by mass spectrometry (MS). This method corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the results.[1] this compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
This document provides detailed protocols for the preparation of calibration curves using this compound for the quantitative analysis of methyl carbamate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of methyl carbamate. These values are representative and may vary depending on the specific instrumentation, method parameters, and matrix effects.
Table 1: Typical LC-MS/MS Method Performance for Methyl Carbamate Quantification
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Recovery | 88.1% - 118.4% |
Table 2: Typical GC-MS Method Performance for Methyl Carbamate Quantification
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50.0 µg/mL |
| Correlation Coefficient (R²) | > 0.994 |
| Limit of Detection (LOD) | 3.3 - 16.7 µg/L |
| Limit of Quantification (LOQ) | 11.1 - 55.6 µg/L |
| Recovery | 82.2 - 95.2% |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve for LC-MS/MS Analysis
This protocol describes the preparation of a matrix-matched calibration curve for the quantification of methyl carbamate in a biological matrix (e.g., plasma).
1. Materials and Reagents:
-
Methyl Carbamate (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Blank biological matrix (e.g., plasma)
2. Preparation of Stock Solutions:
-
Methyl Carbamate Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl carbamate and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
3. Preparation of Working Solutions:
-
Methyl Carbamate Intermediate Solution (10 µg/mL): Dilute 100 µL of the Methyl Carbamate Stock Solution to 10 mL with 50:50 methanol:water.
-
This compound IS Working Solution (100 ng/mL): Serially dilute the this compound IS Stock Solution with acetonitrile to a final concentration of 100 ng/mL.
4. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the blank biological matrix with the Methyl Carbamate Intermediate Solution to achieve the desired concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL).
-
For each calibration standard, add a constant volume of the this compound IS Working Solution (e.g., 10 µL of 100 ng/mL IS to 90 µL of spiked matrix) to achieve a final IS concentration of 10 ng/mL.
-
A blank sample (matrix with internal standard only) should also be prepared.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard and unknown sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Plot the peak area ratio of methyl carbamate to this compound against the concentration of the calibration standards.
-
Perform a linear regression to generate the calibration curve and determine the concentration of methyl carbamate in the unknown samples.
Protocol 2: Preparation of Calibration Curve for GC-MS Analysis
This protocol is suitable for the analysis of methyl carbamate in samples that are amenable to gas chromatography.
1. Materials and Reagents:
-
Methyl Carbamate (analytical standard)
-
This compound (internal standard)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
2. Preparation of Stock Solutions:
-
Prepare stock solutions of Methyl Carbamate and this compound at 1 mg/mL in methanol as described in Protocol 1.
3. Preparation of Working Solutions:
-
Methyl Carbamate Intermediate Solution (100 µg/mL): Dilute 1 mL of the Methyl Carbamate Stock Solution to 10 mL with methanol.
-
This compound IS Working Solution (10 µg/mL): Dilute 100 µL of the this compound IS Stock Solution to 10 mL with methanol.
4. Preparation of Calibration Standards:
-
Prepare a series of calibration standards in a suitable solvent (e.g., dichloromethane) with concentrations ranging from 0.1 to 50 µg/mL by diluting the Methyl Carbamate Intermediate Solution.
-
Spike each calibration standard with a constant amount of the this compound IS Working Solution to obtain a final IS concentration of, for example, 1 µg/mL.
5. Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples, a liquid-liquid extraction with a solvent such as dichloromethane may be employed.
-
The organic extract can then be dried over anhydrous sodium sulfate and concentrated if necessary.
-
The final extract is spiked with the internal standard before GC-MS analysis.
6. GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Monitor the characteristic ions for methyl carbamate and this compound.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Use the regression equation to calculate the concentration of methyl carbamate in the samples.
Visualizations
Caption: Workflow for the preparation of calibration standards.
Caption: General analytical workflow for quantification.
References
Application Notes: Quantitative Analysis of Methyl Carbamate in Environmental Samples using Methyl Carbamate-d3 as an Internal Standard
Introduction
Methyl carbamate is a chemical intermediate used in the production of various products, including some pesticides and pharmaceuticals. Its presence in the environment, primarily in water and soil, is of growing concern due to potential ecological and human health impacts. Accurate and sensitive quantification of methyl carbamate in complex environmental matrices is crucial for monitoring its fate and transport, assessing exposure risks, and ensuring regulatory compliance.
This application note describes a robust and sensitive method for the determination of methyl carbamate in environmental water and soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Methyl carbamate-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the environmental sample prior to extraction. This "internal standard" is chemically identical to the target analyte (methyl carbamate) but has a different mass due to the deuterium labels. During sample preparation (Solid Phase Extraction for water or QuEChERS for soil) and LC-MS/MS analysis, the analyte and the internal standard exhibit nearly identical behavior. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, correcting for any losses during the analytical process.
Physicochemical Properties of Methyl Carbamate
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.07 g/mol | [1] |
| Water Solubility | High (soluble) | [1] |
| LogP | -0.66 | [1] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 176-177 °C |
The high water solubility and low octanol-water partition coefficient (LogP) of methyl carbamate indicate its potential for mobility in aqueous environmental compartments.
Experimental Protocols
Sample Preparation: Water Samples (Solid Phase Extraction - SPE)
This protocol is designed for the extraction and concentration of methyl carbamate from water samples.
Materials:
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Methyl carbamate and this compound standards
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg)
-
SPE manifold
-
Glass vials
Procedure:
-
Sample Collection: Collect water samples in clean glass bottles and store at 4°C until analysis.
-
Fortification: To a 100 mL aliquot of the water sample, add a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 10-15 minutes.
-
Elution: Elute the retained methyl carbamate and this compound with 5 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Soil and Sediment Samples (QuEChERS)
This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for the extraction of methyl carbamate from solid matrices.
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Methyl carbamate and this compound standards
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg of PSA and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Methyl carbamate | 76.1 | 59.1 | 44.1 | 10 |
| This compound | 79.1 | 62.1 | 46.1 | 10 |
Note: The specific MS/MS parameters should be optimized for the instrument in use.
Data Presentation
The following tables summarize the expected performance of the analytical method for the quantification of methyl carbamate in environmental samples.
Disclaimer: The following quantitative data is based on typical performance for carbamate pesticides and serves as an illustrative example. Actual performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery should be determined and validated by the end-user for their specific matrices and instrumentation.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | 0.01 µg/L | 0.05 µg/L |
| Soil | 1 µg/kg | 5 µg/kg |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Water | 0.1 µg/L | 95 | < 10 |
| 1.0 µg/L | 98 | < 8 | |
| Soil | 10 µg/kg | 92 | < 15 |
| 100 µg/kg | 96 | < 10 |
Visualizations
Caption: Experimental workflow for the analysis of methyl carbamate in environmental samples.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of methyl carbamate in environmental water and soil samples. The detailed protocols for Solid Phase Extraction and QuEChERS sample preparation are effective in minimizing matrix interference and achieving excellent analyte recovery. This method is well-suited for routine environmental monitoring and research applications, enabling reliable data generation for risk assessment and regulatory purposes.
References
Application Notes and Protocols for Carbamate Residue Analysis in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of carbamate pesticide residues in various food matrices. The protocols detailed below are essential for ensuring food safety and regulatory compliance.
Carbamate pesticides, widely used in agriculture for their broad-spectrum insecticidal properties, can pose significant health risks to consumers if present in food above the established Maximum Residue Limits (MRLs).[1][2] Their primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function, making their monitoring in the food supply a public health priority.[2][3] Due to their chemical properties, including thermal instability and polarity, analytical methods have evolved from traditional gas chromatography (GC) to more robust liquid chromatography (LC) techniques.[4]
This document outlines the prevalent analytical workflows, with a focus on sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or fluorescence detection.
Experimental Protocols
The accurate determination of carbamate residues is highly dependent on the sample preparation and analytical technique employed. The QuEChERS method has gained widespread acceptance for its simplicity, speed, and effectiveness in extracting a broad range of pesticides from complex food matrices.
QuEChERS Sample Preparation Protocol
This protocol is a widely adopted standard for the extraction of carbamate pesticides from various food samples.
Materials:
-
Homogenized food sample (e.g., fruits, vegetables, grains)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN) with 1% acetic acid
-
QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) sorbent, C18, and magnesium sulfate.
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube. For challenging matrices like spices, a smaller sample size of 5 g may be used.
-
Extraction: Add 15 mL of acetonitrile (ACN) containing 1% acetic acid to the sample tube. Cap the tube and shake it vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet to induce phase separation between the aqueous and organic layers. Immediately cap and shake the tube vigorously for another minute.
-
Centrifugation: Centrifuge the tube at ≥4,000 rpm for 5 minutes to separate the acetonitrile layer from the solid matrix and aqueous phase.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile supernatant to a d-SPE cleanup tube. The specific composition of the d-SPE tube can be tailored to the matrix. For samples with high fat content, C18 sorbent is included, and for those with high pigment content, graphitized carbon black (GCB) may be used.
-
Final Preparation: Vortex the d-SPE tube for 1 minute, then centrifuge for 1-2 minutes. Collect the purified supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
HPLC-MS/MS Analysis Protocol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of carbamate residues due to its high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Typical HPLC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Program: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) over 5-10 minutes to elute the carbamates, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 10 µL
-
Column Temperature: 40 °C
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and Enhanced Product Ion (EPI) for confirmation
-
Precursor and Product Ions: Specific precursor-to-product ion transitions are selected for each target carbamate to ensure high selectivity.
HPLC with Post-Column Derivatization and Fluorescence Detection
This method is a well-established alternative, particularly referenced in EPA Method 531.1 and AOAC Official Method 985.23. It involves separating the carbamates on a reversed-phase column, followed by a post-column reaction to create a fluorescent derivative that can be detected with high sensitivity.
Procedure:
-
Separation: N-methyl carbamates are separated using a reversed-phase HPLC column.
-
Hydrolysis: After the column, the eluent is mixed with a strong base to hydrolyze the carbamates, releasing methylamine.
-
Derivatization: The methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.
-
Detection: The fluorescent product is detected using a fluorescence detector with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively.
Data Presentation
The performance of analytical methods for carbamate residues is evaluated based on several key parameters. The following tables summarize typical performance data compiled from various studies for different analytical methods and food matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Carbamate Analysis
| Performance Characteristic | Typical Value/Range | Reference(s) |
| Linearity (R²) | >0.99 | |
| Limit of Detection (LOD) | 0.0072 - 2.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.0217 - 5.0 µg/kg | |
| Recovery | 70 - 120% | |
| Precision (RSD) | < 15-20% |
Table 2: Recovery of Selected Carbamates in Different Food Matrices using LC-MS/MS
| Carbamate | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Reference |
| Aldicarb | Apple | 20.0, 100.0 | 85.5 - 113.3 | |
| Carbofuran | Apple | 20.0, 100.0 | 85.4 - 108.1 | |
| Methomyl | Grape, Onion | 5.0 | 81.7 - 105.7 | |
| Propoxur | Grape, Onion | 5.0 | 81.7 - 105.7 | |
| Carbaryl | Fruit, Vegetable, Green Tea | - | 88.1 - 118.4 | |
| Pirimicarb | Fruit, Vegetable, Green Tea | - | 88.1 - 118.4 | |
| Aldicarb | Fruit & Vegetable Juice | - | 74.4 - 111.0 | |
| Carbofuran | Fruit & Vegetable Juice | - | 74.4 - 111.0 |
Table 3: LOD and LOQ for Carbamates in Camel Milk using UHPLC-MS/MS
| Carbamate/Metabolite | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Carbaryl | 0.0072 - 0.0578 | 0.0217 - 0.1753 | |
| Pirimicarb-desamido | 0.0072 - 0.0578 | 0.0217 - 0.1753 | |
| Desmethyl-foramido-pirimicarb | 0.0072 - 0.0578 | 0.0217 - 0.1753 |
Conclusion
The methodologies described provide robust and sensitive means for the routine monitoring of carbamate pesticide residues in food. The combination of QuEChERS sample preparation with LC-MS/MS analysis offers a highly effective workflow for achieving the low detection limits required to meet international regulatory standards. Proper method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is crucial for ensuring the reliability of the analytical results. These protocols serve as a foundational guide for laboratories involved in food safety testing and risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
The Role of Methyl Carbamate-d3 in Advancing Pharmaceutical Analysis: A Detailed Application Note and Protocol
Troubleshooting & Optimization
Technical Support Center: Deuterium Exchange in Methyl Carbamate-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on experiments involving deuterium exchange in Methyl carbamate-d3. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it relevant for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich environment (like D₂O), or vice versa.[1] For this compound, which is deuterated at the methyl group, this is relevant for understanding the stability of the deuterium label under various experimental conditions. It is also important when studying the exchange of the amide (N-H) protons, which can provide insights into reaction mechanisms and molecular interactions.
Q2: Which protons in Methyl carbamate are exchangeable?
A2: Methyl carbamate has two types of protons that can undergo exchange:
-
Amide protons (N-H): These two protons are relatively labile and can exchange with deuterium from a solvent like D₂O. The rate of this exchange is highly dependent on pH and temperature.[2]
-
Methyl protons (C-H): In this compound, these are deuterons (C-D). These are generally much less labile than amide protons. Exchange of these deuterons for protons (back-exchange) typically requires more forcing conditions, such as the presence of a strong base.
Q3: What are the key factors that influence the rate of deuterium exchange?
A3: The primary factors influencing the rate of H/D exchange are:
-
pH: The exchange of amide protons is catalyzed by both acid and base. The rate is slowest at a pH of approximately 2.5 to 3.[2][3] Basic conditions significantly accelerate the exchange of amide protons and are also required to promote the exchange of the less labile methyl protons.
-
Temperature: Higher temperatures increase the rate of exchange.[3] To slow down or quench the exchange, experiments are often performed at low temperatures (e.g., 0-4 °C).
-
Solvent: Protic solvents like water and methanol can act as a source of protons and facilitate exchange. Aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often used to slow down or prevent exchange, especially during analysis.
Q4: How can I monitor the progress of deuterium exchange?
A4: The two most common techniques for monitoring deuterium exchange are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the disappearance of a proton signal as it is replaced by deuterium. For example, the integral of the N-H₂ peak will decrease over time if the sample is in D₂O.
-
Mass Spectrometry (MS): MS can detect the change in mass as protons are replaced by deuterons (an increase of approximately 1 Da per exchange) or as deuterons are replaced by protons (a decrease of approximately 1 Da per exchange). This is often coupled with liquid chromatography (LC-MS).
Troubleshooting Guides
Issue 1: Unexpected Loss of Deuterium Label from the Methyl Group of this compound
Symptoms:
-
Mass spectrometry shows a progressive decrease in the mass of the molecule, corresponding to the loss of one, two, or all three deuterons.
-
In ¹H NMR, a signal corresponding to the methyl group appears and grows over time.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Exposure to Basic Conditions | The C-D bonds of the methyl group are susceptible to base-catalyzed exchange. Avoid exposing this compound to basic solutions (pH > 8) for extended periods, especially at elevated temperatures. If a basic pH is required for a reaction, use the mildest possible base and the lowest effective temperature. |
| High Temperatures | Elevated temperatures can accelerate the rate of back-exchange, even under neutral conditions. Store stock solutions and samples at low temperatures (e.g., -20°C) and perform reactions at the lowest temperature compatible with your experimental goals. |
| Contaminated Solvents or Reagents | Ensure that all solvents and reagents are free from acidic or basic impurities that could catalyze the exchange. Use high-purity, anhydrous solvents when possible if trying to avoid exchange. |
Issue 2: Amide Protons Not Exchanging (or Exchanging Too Slowly) with D₂O
Symptoms:
-
In ¹H NMR, the N-H₂ signal does not decrease as expected when the sample is dissolved in D₂O.
-
LC-MS analysis shows no mass increase corresponding to the incorporation of two deuterons.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The exchange rate is at its minimum around pH 2.5-3. Ensure your D₂O solution is not in this pH range. For faster exchange, adjust the pD to be neutral (around 7) or slightly basic (e.g., by adding a small amount of a deuterated base like NaOD). |
| Low Temperature | If the experiment is being conducted at a very low temperature, the exchange rate may be too slow to be observed in a reasonable timeframe. Consider increasing the temperature to accelerate the exchange. |
| Aprotic Solvent Contamination | The presence of a significant amount of an aprotic solvent (e.g., from a stock solution) can slow down the exchange by diluting the D₂O. Prepare samples in a high concentration of D₂O (>95%). |
Issue 3: Inconsistent or Irreproducible Deuterium Exchange Results
Symptoms:
-
The extent of deuterium exchange varies significantly between identical experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH/pD | Small variations in pH can lead to large differences in exchange rates, especially in the acidic and basic regions. Use a calibrated pH meter and prepare buffers carefully. Remember that the pD of a D₂O solution is typically the pH meter reading + 0.4. |
| Variable Temperature | Ensure precise temperature control during the exchange reaction and subsequent analysis. Use a temperature-controlled sample holder for NMR or a cooled autosampler for LC-MS. |
| Inconsistent Timing | For kinetic studies, the timing of quenching the reaction is critical. Use a consistent and rapid quenching method for all time points. |
| Back-Exchange During Analysis | Deuterium can be lost during LC-MS analysis if the mobile phase contains protic solvents and the analysis time is long. To minimize this, use a rapid LC gradient and keep the system, including the column, at a low temperature (e.g., 0-4°C). |
Experimental Protocols
Protocol 1: Monitoring Amide Proton Exchange by ¹H NMR
This protocol describes a typical experiment to observe the exchange of the amide protons of Methyl carbamate for deuterium.
-
Sample Preparation:
-
Prepare a stock solution of Methyl carbamate in an aprotic solvent (e.g., acetonitrile-d3 or DMSO-d6) to ensure stability.
-
Prepare a buffer in D₂O at the desired pD (e.g., phosphate buffer for neutral pD).
-
-
Initiating the Exchange:
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In an NMR tube, add the D₂O buffer.
-
At time zero (t=0), inject a small volume of the Methyl carbamate stock solution into the NMR tube and mix quickly.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-tuned and shimmed.
-
Acquire a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then less frequently).
-
-
Data Analysis:
-
Process the spectra and integrate the area of the amide proton (N-H₂) signal.
-
Plot the integral of the N-H₂ signal as a function of time to determine the exchange rate.
-
Protocol 2: Monitoring Back-Exchange of the Methyl Group by LC-MS
This protocol is designed to test the stability of the deuterium label on the methyl group of this compound under specific conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the test solution (e.g., an aqueous buffer at a specific pH and temperature).
-
-
Incubation:
-
Add an aliquot of the this compound stock solution to the test solution and start a timer.
-
Maintain the solution at a constant temperature.
-
-
Time Points and Quenching:
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At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the exchange by diluting the aliquot into a cold, aprotic solvent (e.g., acetonitrile at 0°C) containing a small amount of acid (e.g., 0.1% formic acid) to bring the pH to ~2.5. This will prevent further exchange.
-
-
LC-MS Analysis:
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Inject the quenched samples into an LC-MS system.
-
Use a rapid reverse-phase chromatography method with a cooled column (e.g., 4°C).
-
Acquire full scan mass spectra.
-
-
Data Analysis:
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Extract the ion chromatograms for the masses corresponding to this compound (m/z), -d2 (m/z-1), -d1 (m/z-2), and -d0 (m/z-3).
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Calculate the percentage of each species at each time point to determine the rate of back-exchange.
-
Visualizations
Caption: General workflow for a deuterium exchange experiment.
Caption: Troubleshooting logic for deuterium exchange experiments.
References
Technical Support Center: Chromatographic Shift of Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the chromatographic shift observed with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1][2] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][3][4]
Q2: What causes the chromatographic shift of deuterated standards?
The primary cause of this shift lies in the physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller molecular volume and altered van der Waals interactions. These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, leading to a shift in retention time.
Q3: Does the number and position of deuterium atoms influence the shift?
Yes, both the number and position of deuterium atoms are significant factors. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. Furthermore, the position of deuteration can also have an effect; for example, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than substitution on an sp3-hybridized carbon.
Q4: Can the chromatographic shift impact the accuracy of my analytical results?
A significant chromatographic shift can indeed compromise the accuracy and precision of your results. If the deuterated internal standard does not co-elute with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency and ultimately affecting the reliability of the quantification.
Q5: Are there alternatives to deuterated standards that can avoid this issue?
Yes, there are alternatives. Using internal standards labeled with other stable isotopes, such as ¹³C or ¹⁵N, can circumvent the issue of chromatographic shifts. These isotopes cause a smaller fractional change in mass and do not significantly alter the molecular properties that influence chromatographic retention, often resulting in near-perfect co-elution with the analyte.
Troubleshooting Guide
A systematic approach is essential when troubleshooting chromatographic shifts of deuterated standards. Follow these steps to identify and resolve the issue.
Step 1: Confirm and Quantify the Shift
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Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
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Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).
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Tip: Ensure that the peak integration is accurate for both peaks, as improper integration can be misleading.
Step 2: Assess the Impact on Your Assay
-
Action: Evaluate the peak shape and the degree of overlap between the analyte and the internal standard peaks.
-
Purpose: To determine if the observed shift is significant enough to cause differential matrix effects, which could compromise accuracy and precision.
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Tip: If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.
Step 3: Method Optimization to Minimize the Shift
If the chromatographic shift is impacting your results, consider the following method modifications:
-
Mobile Phase Composition:
-
Action: Adjust the organic solvent-to-aqueous ratio. A change in the mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.
-
Action: Modify the mobile phase pH. For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the degree of separation between the deuterated and non-deuterated forms.
-
-
Column Temperature:
-
Action: Modify the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence retention times and potentially reduce the separation between the isotopologues.
-
-
Gradient Profile:
-
Action: Adjust the gradient slope. A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
Step 4: Consider an Alternative Internal Standard
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.
-
Purpose: These standards are less likely to exhibit a chromatographic shift and can provide more accurate quantification in the presence of significant matrix effects.
Data Presentation
Table 1: Hypothetical Example of Retention Time (RT) Shifts Under Different Chromatographic Conditions
| Condition ID | Mobile Phase (Acetonitrile:Water) | Column Temperature (°C) | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| A | 50:50 | 35 | 4.25 | 4.20 | 0.05 |
| B | 55:45 | 35 | 3.80 | 3.76 | 0.04 |
| C | 50:50 | 40 | 4.10 | 4.07 | 0.03 |
| D | 55:45 | 40 | 3.70 | 3.68 | 0.02 |
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Shift
Objective: To determine the difference in retention time (ΔRT) between a non-deuterated analyte and its deuterated internal standard under specific chromatographic conditions.
Materials:
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Analytical standard of the non-deuterated analyte
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Deuterated internal standard (IS)
-
HPLC or UHPLC system with a suitable detector (e.g., MS, UV)
-
Appropriate HPLC column and mobile phases
Procedure:
-
Standard Preparation:
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Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent.
-
Prepare a working solution containing both the analyte and the deuterated IS at a known concentration (e.g., 1 µg/mL each).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the working solution onto the column.
-
Run the established chromatographic method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the analyte and the deuterated IS based on their mass-to-charge ratio (for MS detection) or expected retention time.
-
Determine the retention time at the apex of each peak.
-
Calculate the ΔRT: ΔRT = RT(analyte) - RT(deuterated IS).
-
Protocol 2: Assessing the Impact of Mobile Phase Composition on ΔRT
Objective: To investigate the effect of varying the organic solvent concentration on the chromatographic shift.
Procedure:
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).
-
Inject and Analyze: Inject the standard working solution for each mobile phase composition, ensuring the column is properly equilibrated before each run.
-
Data Analysis: Calculate the ΔRT for each condition and compare the results to identify the mobile phase composition that minimizes the shift.
Protocol 3: Assessing the Impact of Column Temperature on ΔRT
Objective: To evaluate the effect of column temperature on the chromatographic separation of the analyte and its deuterated internal standard.
Procedure:
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.
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Analyze and Compare: Measure the ΔRT at each temperature.
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Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.
Visualizations
Caption: A logical workflow for troubleshooting chromatographic shifts.
Caption: The underlying cause of the deuterium isotope effect.
References
Technical Support Center: Optimizing LC-MS/MS Methods for Carbamate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the analysis of carbamates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation Issues
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | - Ensure the sample is properly homogenized. - For dry samples, add water to ensure at least 80% hydration for efficient extraction. - Verify that the correct extraction solvent and salt combination are used for your specific matrix and carbamate. |
| Analyte degradation during sample preparation. | - Carbamates can be unstable at certain pH values or temperatures; consider buffering the sample and keeping it cool.[1] - Prepare fresh samples and standards to avoid degradation.[1] | |
| Loss of planar analytes when using Graphitized Carbon Black (GCB) in cleanup. | - If analyzing planar carbamates, use GCB with caution or consider alternative cleanup sorbents. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components interfering with analyte ionization. | - Optimize the dispersive Solid Phase Extraction (d-SPE) cleanup step by selecting appropriate sorbents (e.g., PSA for sugars and fatty acids, C18 for nonpolar interferences). - Dilute the sample extract to reduce the concentration of interfering compounds. - Adjust the chromatographic conditions to separate the analyte from matrix interferences. |
Chromatography Issues
| Observed Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions between the analyte and active sites on the column. | - Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. - Consider using a column with end-capping to reduce silanol interactions. - Lower the injection volume or sample concentration. |
| Peak Fronting | Column overload. | - Dilute the sample or decrease the injection volume. |
| Split Peaks | - Partially blocked column inlet frit. - Injection solvent is significantly stronger than the mobile phase. | - Replace the column inlet frit or the entire column. - Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase conditions. |
| Shifting Retention Times | - Changes in mobile phase composition. - Column degradation. - Fluctuating column temperature. | - Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column. - Ensure the column oven is maintaining a stable temperature. |
| Poor Peak Shape/Resolution | Inadequate chromatographic separation. | - Optimize the LC gradient profile (see detailed protocol below). - Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). |
Mass Spectrometry Issues
| Observed Problem | Potential Causes | Recommended Solutions |
| No or Low Signal | - Improper MS/MS parameters. - Inefficient ionization. - Analyte degradation in the ion source. | - Optimize MRM transitions, collision energy, and declustering potential for each carbamate. - Adjust ion source parameters (e.g., spray voltage, gas flows, temperature). - Use a mobile phase additive (e.g., formic acid, ammonium formate) to improve ionization. |
| In-source Fragmentation | The carbamate molecule is fragmenting before MS/MS analysis. | - This is a known characteristic of some carbamates. Optimize source parameters to minimize this effect. - Select a fragment ion as the precursor ion if the molecular ion is not stable. |
| Adduct Formation | Formation of ions with salts from the mobile phase or matrix (e.g., [M+Na]+, [M+K]+). | - Use high-purity solvents and reagents. - Optimize chromatographic separation to remove interfering salts. - If adducts are consistent and reproducible, they can be used for quantification. |
| High Background Noise | Contamination in the LC or MS system. | - Flush the LC system and column. - Clean the ion source. - Use high-purity solvents and mobile phase additives. |
Frequently Asked Questions (FAQs)
Q1: Why are carbamates challenging to analyze by LC-MS/MS?
Carbamates can be thermally labile, making them less suitable for Gas Chromatography (GC) without derivatization. In LC-MS/MS, they can be prone to in-source fragmentation, show variable ionization efficiency, and be susceptible to matrix effects, all of which can impact the sensitivity and reproducibility of the analysis.[1]
Q2: What is the most common sample preparation technique for carbamates in food matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of carbamate pesticides from various food matrices due to its simplicity, speed, and effectiveness.[1]
Q3: What are the typical fragmentation patterns for N-methyl carbamates in positive ion mode ESI-MS/MS?
A characteristic neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da, is a common fragmentation pathway for N-methyl carbamates.[1]
Q4: How can I minimize matrix effects in my carbamate analysis?
To minimize matrix effects, it is crucial to have an efficient sample cleanup protocol, such as d-SPE in the QuEChERS method. Additionally, optimizing the chromatographic separation to resolve the analytes from co-eluting matrix components is essential. Using matrix-matched calibration standards or stable isotope-labeled internal standards can also help to compensate for matrix effects.
Q5: What type of analytical column is best suited for carbamate analysis?
Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of carbamates. However, for specific applications, other column chemistries might provide better selectivity. Some manufacturers also offer columns specifically designed for carbamate analysis.
Experimental Protocols
Detailed QuEChERS Sample Preparation Protocol
This protocol is a general guideline and may need to be optimized for specific matrices.
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Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for buffered methods) to the tube.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at ≥4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Other sorbents like C18 or GCB can be included depending on the matrix.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge for 5 minutes.
-
-
Final Preparation:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Step-by-Step LC Gradient Optimization
-
Initial Scouting Gradient: Start with a broad linear gradient to determine the elution window of the target carbamates.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
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Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Refine the Gradient: Based on the scouting run, adjust the gradient to improve the separation of co-eluting peaks.
-
If peaks elute too early, decrease the initial percentage of mobile phase B.
-
If peaks are clustered at the end of the gradient, increase the gradient time or adjust the slope in the region where the peaks elute.
-
Introduce a shallow gradient segment in the region where multiple analytes elute to improve resolution.
-
-
Isocratic Hold: If necessary, add short isocratic holds in the gradient to improve the peak shape of specific analytes.
-
Re-equilibration: Ensure a sufficient re-equilibration time at the initial conditions (typically 5-10 column volumes) before the next injection to ensure reproducible retention times.
Quantitative Data Summary
Typical LC-MS/MS Method Performance for Carbamate Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | |
| Recovery | 70 - 120% | |
| Precision (RSD) | < 20% |
Example MRM Transitions for Common Carbamates (Positive ESI)
| Carbamate | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Aldicarb | 191.1 | 116.1 | 10 | 89.1 | 20 |
| Carbaryl | 202.1 | 145.1 | 15 | 117.1 | 25 |
| Carbofuran | 222.1 | 165.1 | 15 | 123.1 | 30 |
| Methomyl | 163.1 | 88.1 | 10 | 106.1 | 15 |
| Oxamyl | 220.1 | 72.1 | 15 | 99.1 | 25 |
| Propoxur | 210.1 | 111.1 | 20 | 168.1 | 15 |
Note: These values are illustrative and should be optimized on the specific instrument being used.
Visualizations
References
Technical Support Center: Matrix Effects in Methyl Carbamate-d3 Analysis
Welcome to the Technical Support Center for Methyl Carbamate-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Methyl carbamate, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[2] In the analysis of this compound, which serves as a deuterated internal standard, matrix effects can lead to inaccurate quantification if the analyte and the internal standard are affected differently.
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects.[2] Because they are chemically almost identical to the unlabeled analyte (Methyl carbamate), they co-elute and experience similar degrees of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this separation leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the primary causes of ion suppression and enhancement in LC-MS/MS analysis?
A4: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source. Common sources of interference in biological matrices include phospholipids, salts, and proteins. High concentrations of these components can alter the surface tension of the ESI droplets, hindering the efficient transfer of the analyte into the gas phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent analyte/internal standard area ratios across a batch of samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and this compound are experiencing different degrees of ion suppression or enhancement. This is often due to slight chromatographic separation. Solution: Optimize chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution. |
| Inconsistent Sample Preparation | Variability in extraction efficiency or matrix component removal between samples. Solution: Ensure the sample preparation protocol is followed precisely. Automate sample preparation steps if possible to improve consistency. |
| Autosampler Carryover | Residual analyte or matrix components from a high-concentration sample are injected with the subsequent sample. Solution: Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration samples to assess for carryover. |
| Internal Standard Stability | The this compound may be degrading in the sample or reconstitution solvent. Solution: Investigate the stability of the internal standard in the matrix and solvents. Prepare fresh stock solutions and working solutions more frequently. |
Issue 2: Analyte and this compound Do Not Co-elute
Symptoms:
-
Visible separation of the analyte and internal standard peaks in the chromatogram.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | The deuterium labeling on this compound can slightly alter its retention time compared to the unlabeled analyte. Solution: Modify chromatographic conditions such as the mobile phase composition, gradient slope, or column temperature to minimize the separation. Consider using a column with a different stationary phase chemistry. |
| Column Degradation | Loss of stationary phase or contamination of the column can affect the separation. Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
Symptoms:
-
Calculated concentrations are consistently biased high or low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impurity in Internal Standard | The this compound stock may contain a significant amount of the unlabeled analyte, leading to a positive bias. Solution: Check the certificate of analysis for the isotopic purity of the standard. Inject a high concentration of the internal standard solution alone to check for any signal at the analyte's mass transition. |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Inaccurate Internal Standard Concentration | Errors in the preparation of the this compound spiking solution. Solution: Carefully reprepare the internal standard solution and verify its concentration. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for biological samples.
| Sample Preparation Technique | General Principle | Effectiveness in Reducing Matrix Effects | Analyte Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol). | Low to Moderate. Removes proteins but not phospholipids and other small molecules, often resulting in significant matrix effects. | Variable, can be high (e.g., 88-105.6%). | Simple, fast, and inexpensive. | Results in a relatively "dirty" extract with a high potential for ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Moderate to High. Provides a cleaner extract than PPT by removing more interfering components. | Can be lower and more variable than PPT, but often more consistent. | Yields a cleaner sample extract, reducing matrix effects. | More labor-intensive and time-consuming than PPT. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selective adsorption onto a solid sorbent, followed by elution. | High. Capable of providing very clean extracts with minimal matrix effects. | Generally high and reproducible, but method development is required. | Highly selective, leading to very clean extracts and reduced matrix effects. | More complex, time-consuming, and expensive than PPT and LLE. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for Methyl carbamate in a specific biological matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of Methyl carbamate at low and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the established sample preparation method. After the final extraction step, spike the extracted matrix with the Methyl carbamate standards at the same low and high concentrations as in Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with Methyl carbamate standards at the low and high concentrations before the extraction process. This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME) % = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
-
Process Efficiency (PE) % = (Mean Peak Area in Set C / Mean Peak Area in Set A) x 100
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
Objective: A streamlined sample preparation method for the extraction of small molecules like Methyl carbamate from complex matrices.
Methodology:
-
Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable, tissue) to ensure uniformity.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid).
-
Add internal standards, such as this compound.
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, or a pre-packaged mixture).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a new centrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, GCB). The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
References
Technical Support Center: Methyl Carbamate-d3 Extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Methyl carbamate-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
A1: Low recovery of this compound, a polar compound, is typically due to several factors. For Liquid-Liquid Extraction (LLE), common issues include the formation of emulsions, selection of an extraction solvent with inappropriate polarity, and incomplete phase separation. For Solid-Phase Extraction (SPE), problems often arise from an incorrect choice of sorbent, analyte breakthrough during sample loading (if the sample solvent is too strong), loss of the analyte during the wash step, or incomplete elution.[1][2][3]
Q2: How do the chemical properties of this compound influence its extraction?
A2: this compound is a small, polar molecule with high water solubility and a negative LogP value (a measure of lipophilicity).[4][5] Its high polarity means it has a strong affinity for aqueous phases, making its extraction into a non-polar organic solvent challenging. Furthermore, its potential for volatility can lead to losses during solvent evaporation steps if not performed under controlled conditions.
Q3: Is Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) better for this compound?
A3: Both LLE and SPE can be effective for extracting methyl carbamate.
-
LLE is a classic technique, but can be labor-intensive and may suffer from emulsion formation. Dichloromethane has been used successfully as an extraction solvent.
-
SPE often provides higher recovery, cleaner extracts, and better reproducibility than LLE. For a polar analyte like methyl carbamate, a reversed-phase sorbent (like C18) may be used, but careful optimization of the loading and wash steps is critical to prevent premature elution.
Q4: My recovery is highly variable between samples. What are the first things I should check?
A4: Inconsistent recovery is often due to variations in the manual extraction procedure. First, verify the accuracy of your pipettes and ensure consistent solvent volumes are used for each sample. Check for incomplete phase separation in LLE or inconsistent flow rates during SPE. Also, confirm the stability of your stock and working solutions of this compound, as degradation can lead to variability.
Q5: Can the deuterated internal standard (this compound) behave differently than the non-labeled analyte?
A5: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute and have the same extraction recovery as the analyte, thereby compensating for variability. However, differences in extraction recovery between an analyte and its deuterated standard have been observed in some cases. It is also possible for the analyte and the internal standard to experience different levels of ion suppression or enhancement from the sample matrix, known as differential matrix effects.
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues. Refer to the workflow diagram below for a visual representation of the troubleshooting process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Data Presentation
Table 1: Physicochemical Properties of Methyl Carbamate
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NO₂ | |
| Molecular Weight | 75.07 g/mol | |
| LogP | -0.66 to -0.7 | |
| Boiling Point | 176-177 °C | |
| Melting Point | 56-58 °C | |
| Water Solubility | ≥ 100 mg/mL (freely soluble) |
Table 2: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking; high concentration of lipids or proteins in the matrix. | Gently invert the tube instead of vigorous shaking. Centrifuge the sample to break the emulsion. Add salt (salting out) to increase the ionic strength of the aqueous layer. |
| Analyte Remains in Aqueous Phase | Extraction solvent is too non-polar. This compound has high affinity for the aqueous sample. | Select an organic solvent with higher polarity (e.g., dichloromethane, ethyl acetate). Add salt (e.g., NaCl, Na₂SO₄) to the aqueous sample to decrease the solubility of the polar analyte, driving it into the organic phase. Increase the volume ratio of organic solvent to aqueous sample. Perform multiple extractions with smaller volumes of solvent. |
| Poor Phase Separation | The densities of the two phases are too similar. | Select a solvent with a significantly different density from the sample matrix. Centrifuge to aid separation. |
Table 3: Troubleshooting Guide for Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution(s) |
| Analyte in Flow-Through/Wash | Sorbent choice: Reversed-phase (e.g., C18) sorbent is not retentive enough for the highly polar analyte. Wash solvent is too strong: The wash step is prematurely eluting the analyte. Sample solvent is too strong: High organic content in the sample prevents analyte retention. | Sorbent: Consider a more polar-retentive phase like a polymeric sorbent or a normal-phase/HILIC sorbent. Wash Solvent: Decrease the percentage of organic solvent in the wash solution. Sample Solvent: Dilute the sample with a weak solvent (e.g., water) to ensure the analyte binds to the sorbent. |
| Analyte Not Eluting | Elution solvent is too weak: The solvent is not strong enough to desorb the analyte from the sorbent. Insufficient elution volume: Not enough solvent is used to completely elute the analyte. | Elution Solvent: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Consider adding a small amount of a modifier if applicable. Elution Volume: Increase the volume of the elution solvent and consider performing a second elution. |
| Inconsistent Recovery | Cartridge drying out: The sorbent bed dried before sample loading, preventing proper interaction. Inconsistent flow rate: Loading or eluting too quickly does not allow for proper equilibration. | Drying: Ensure the sorbent bed remains solvated after conditioning and equilibration steps. Flow Rate: Maintain a slow, consistent flow rate (e.g., ~1 mL/min) during all steps. |
Experimental Protocols
Protocol 1: Baseline Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol and should be optimized for your specific application.
-
Sample Preparation: To 500 µL of your sample (e.g., plasma), add the working solution of this compound internal standard. Vortex briefly.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to ensure the analyte is in a neutral form.
-
Salting Out (Optional): Add a small amount of sodium chloride or sodium sulfate and vortex to dissolve. This can improve the extraction of polar compounds.
-
Extraction: Add 2 mL of an appropriate extraction solvent (e.g., dichloromethane).
-
Mixing: Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
Protocol 2: Baseline Reversed-Phase Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point for a reversed-phase (e.g., C18) cartridge and requires optimization.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Do not allow the cartridge to dry.
-
Sample Loading: Dilute the sample (containing the internal standard) with water or a weak buffer. Load the pre-treated sample onto the cartridge at a slow and steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences. This step is critical and may need optimization to avoid loss of the analyte.
-
Elution: Elute this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
References
- 1. welch-us.com [welch-us.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Isotope-Labeled Compounds | 124522-32-3 | Invivochem [invivochem.com]
Technical Support Center: Methyl Carbamate-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference issues encountered during the use of Methyl carbamate-d3 as an internal standard in analytical experiments.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the use of this compound, their potential causes, and recommended solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q1: My quantitative results for the target analyte are inaccurate and variable when using this compound as an internal standard. What are the potential causes?
A1: Inaccurate and inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common issues include:
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Isotopic Exchange: The deuterium atoms on this compound are replaced by hydrogen atoms from the sample matrix or solvent.[1][2] This can lead to a loss of the internal standard signal and an artificially high signal for the unlabeled analyte.
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Chromatographic (Isotopic) Shift: this compound may have a slightly different retention time compared to the unlabeled methyl carbamate.[1] If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.
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Differential Matrix Effects: The analyte and this compound can be affected differently by components in the sample matrix, causing variations in ionization efficiency.[1][3]
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Purity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled methyl carbamate, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
In-source Instability: this compound might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.
Issue 2: Isotopic Exchange (H/D Exchange)
Q2: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what are the mitigation strategies?
A2: Isotopic exchange, or H/D exchange, is a chemical process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix). This is a significant concern as it alters the mass of your internal standard, leading to inaccurate quantification.
Confirmation:
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Monitor Mass Spectra: Analyze a solution of this compound in the sample matrix or mobile phase over time. Look for an increase in the signal corresponding to the unlabeled methyl carbamate (M+0) or partially deuterated species (M+1, M+2).
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Stability Study: Perform a stability study by incubating this compound in the mobile phase or a blank matrix extract at different pH values and temperatures. Analyze the samples at various time points to assess the extent of exchange.
Mitigation Strategies:
-
Solvent Choice: For long-term storage of stock solutions, use aprotic solvents like acetonitrile or DMSO if solubility permits. Avoid protic solvents such as water and methanol for prolonged storage.
-
pH Control: The stability of carbamates is pH-dependent. Generally, neutral or slightly acidic conditions are preferred. Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange.
-
Temperature: Store stock and working solutions at low temperatures (-20°C or -80°C) to minimize the rate of chemical reactions, including isotopic exchange.
-
Fresh Solutions: Prepare working solutions of this compound fresh whenever possible to minimize their exposure to conditions that may promote exchange.
Hypothetical Data on Isotopic Exchange of this compound
The following table illustrates hypothetical data from a stability study to assess the isotopic exchange of this compound under different conditions over 24 hours.
| Solvent | pH | Temperature (°C) | % Isotopic Purity (d3) at T=0h | % Isotopic Purity (d3) at T=24h |
| Acetonitrile | 7.0 | 4 | 99.5% | 99.4% |
| Methanol:Water (50:50) | 7.0 | 25 | 99.5% | 98.2% |
| Methanol:Water (50:50) | 4.0 | 25 | 99.5% | 99.1% |
| Methanol:Water (50:50) | 9.0 | 25 | 99.5% | 96.5% |
Issue 3: Chromatographic Shift and Differential Matrix Effects
Q3: I am observing a slight difference in retention time between methyl carbamate and this compound. How can this affect my results and how can I address it?
A3: A small difference in retention time, known as a chromatographic or isotopic shift, is common for deuterated standards. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can become a problem if the elution occurs in a region of the chromatogram where there is significant ion suppression or enhancement from the matrix. If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate and imprecise results.
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution of the analyte and this compound.
-
Evaluate Matrix Effects: Conduct a matrix effect experiment to determine if differential matrix effects are occurring at the retention times of your analyte and internal standard.
Experimental Protocol: Matrix Effect Evaluation
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike methyl carbamate and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike methyl carbamate and this compound at the same concentration as in Set A.
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Set C (Blank Matrix): Extract the same lots of blank biological matrix without spiking the analyte or internal standard.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B - Mean Peak Area in Set C) / Mean Peak Area in Set A
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
A value between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.
-
Hypothetical Data on Matrix Effect Evaluation
| Sample Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 78,000 | 88,000 | 0.78 | 0.88 | 0.89 |
| 3 | 92,000 | 102,000 | 0.92 | 1.02 | 0.90 |
| Mean | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| Neat Solution (Set A) | 100,000 | 100,000 | - | - | - |
Issue 4: Purity of this compound
Q4: How can the purity of my this compound standard affect my assay, and how do I assess it?
A4: The presence of unlabeled methyl carbamate as an impurity in the this compound standard can lead to a positive bias in your results, particularly at low concentrations of the analyte. It is crucial to use an internal standard with high isotopic and chemical purity.
Key Purity Requirements:
-
Isotopic Purity: Should be ≥98%.
-
Chemical Purity: Should be >99%.
Experimental Protocol: Assessing Contribution from Internal Standard
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Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
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Spike with Internal Standard: Add this compound at the same concentration used in your assay.
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Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled methyl carbamate.
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Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.
Issue 5: In-Source Fragmentation
Q5: I am observing a weak precursor ion for this compound and suspect in-source fragmentation. How can I confirm and mitigate this?
A5: Carbamate compounds can be prone to in-source fragmentation, where the molecule fragments in the ion source of the mass spectrometer before mass analysis. This can reduce the intensity of the intended precursor ion, complicating quantification. For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is frequently observed in positive ion mode.
Confirmation and Mitigation:
-
Confirmation: In a full scan mass spectrum, look for fragment ions that have the same retention time as your target analyte. For this compound, you might observe an ion corresponding to the loss of deuterated methyl isocyanate.
-
Mitigation:
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Optimize Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Use a More Stable Adduct: Sometimes, forming a more stable adduct (e.g., [M+NH₄]⁺) can reduce fragmentation compared to the protonated molecule ([M+H]⁺).
-
Visualizations
Caption: Troubleshooting workflow for inaccurate results.
Caption: Workflow for matrix effect evaluation.
References
Technical Support Center: Methyl Carbamate-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for Methyl carbamate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?
Poor peak shape in the analysis of this compound can stem from several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase. Common causes include:
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Secondary Interactions: Unwanted interactions between the basic functional groups in this compound and acidic silanol groups on the surface of silica-based columns can lead to peak tailing.[1][2][3]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[2]
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Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion, including fronting and splitting.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to broad or tailing peaks.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Temperature Effects: Inconsistent column temperature can affect analyte retention and peak shape.
Q2: How can I troubleshoot peak tailing for this compound?
Peak tailing is a common issue characterized by an asymmetrical peak with a drawn-out trailing edge. Here are several strategies to address this:
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Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. For basic compounds like carbamates, a lower pH (e.g., pH 3) can protonate residual silanol groups on the column, minimizing secondary interactions.
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Use Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or diethylamine (DEA) for basic compounds to compete with the analyte for active sites on the stationary phase, thus improving peak shape. For acidic compounds, additives such as formic acid or trifluoroacetic acid (TFA) can be beneficial.
-
Select an Appropriate Column:
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End-capped Columns: Use columns where the residual silanol groups are chemically deactivated (end-capped) to reduce their interaction with basic analytes.
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Different Stationary Phase: If tailing persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity.
-
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
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Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.
Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can compromise resolution and sensitivity. To achieve sharper peaks, consider the following:
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Optimize the Gradient: A shallower gradient can provide better separation and sharper peaks for complex samples.
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Adjust the Flow Rate: The mobile phase flow rate affects separation efficiency. Determine the optimal flow rate for your column dimensions and particle size.
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Increase Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer kinetics, often leading to sharper peaks. It is advisable to make adjustments in small increments (e.g., 5 °C).
-
Minimize Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to reduce dead volume.
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Ensure Proper Sample Dissolution: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure the analyte band is focused at the head of the column.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; add a basic modifier (e.g., TEA); use an end-capped column. |
| Column overload | Reduce injection volume or sample concentration. | |
| Column contamination | Backflush the column or use a guard column. | |
| Peak Fronting | Column overload | Reduce injection volume or sample concentration. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | Suboptimal flow rate | Optimize the flow rate for the column dimensions. |
| High extra-column volume | Use narrower internal diameter tubing and check fittings. | |
| Slow gradient elution | Steepen the gradient or introduce an isocratic hold. | |
| Low column temperature | Increase the column temperature in 5 °C increments. | |
| Split Peaks | Column void or blockage | Replace the column or guard column; filter samples. |
| Sample solvent incompatibility | Dissolve the sample in the initial mobile phase. | |
| Co-elution with an interference | Modify the mobile phase composition or gradient; try a column with different selectivity. |
Experimental Protocols
Protocol: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimize the mobile phase to address peak tailing of this compound.
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Initial Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
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Gradient: Start with a suitable gradient (e.g., 5-95% B over 10 minutes).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
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Sample Preparation: Dissolve this compound in the initial mobile phase composition.
-
-
pH Adjustment (Addressing Tailing):
-
Run 1 (Control): Use the initial conditions.
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Run 2 (Lower pH): Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) instead of formic acid and repeat the analysis.
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Run 3 (Higher pH with Buffer): Prepare a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 5.0) and repeat the analysis.
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Analysis: Compare the peak symmetry (tailing factor) from the three runs.
-
-
Additive Screening (for Basic Analytes):
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If tailing persists at low pH, introduce a basic additive to the mobile phase.
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Run 4: To the optimized mobile phase from step 2, add 0.1% Triethylamine (TEA) to both Mobile Phase A and B.
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Analysis: Evaluate the peak shape improvement. Further optimize the concentration of TEA if necessary.
-
-
Organic Modifier Evaluation:
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Run 5: Replace Acetonitrile (Mobile Phase B) with Methanol and re-run the optimized conditions from the previous steps.
-
Analysis: Compare the selectivity and peak shape, as different organic modifiers can alter interactions with the stationary phase.
-
Data Presentation
When troubleshooting, systematically record the chromatographic parameters and the resulting peak shape metrics.
| Run ID | Mobile Phase A | Mobile Phase B | Additive | Column Temp (°C) | Tailing Factor | Resolution (if applicable) |
| 1 | 0.1% Formic Acid | Acetonitrile | None | 30 | Record Value | Record Value |
| 2 | 0.1% TFA | Acetonitrile | None | 30 | Record Value | Record Value |
| 3 | 10mM Ammonium Acetate, pH 5.0 | Acetonitrile | None | 30 | Record Value | Record Value |
| 4 | Optimized from Run 1-3 | Acetonitrile | 0.1% TEA | 30 | Record Value | Record Value |
| 5 | Optimized from Run 1-3 | Methanol | Optimized from Run 4 | 30 | Record Value | Record Value |
| 6 | Optimized Mobile Phase | Optimized Organic | Optimized Additive | 35 | Record Value | Record Value |
| 7 | Optimized Mobile Phase | Optimized Organic | Optimized Additive | 40 | Record Value | Record Value |
Visualizations
Caption: A workflow for troubleshooting poor peak shape.
Caption: Causes and solutions for peak tailing.
References
Technical Support Center: Minimizing Ion Suppression with Methyl Carbamate-d3
Welcome to the technical support center for the analysis of methyl carbamate using its deuterated internal standard, methyl carbamate-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of methyl carbamate?
A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, methyl carbamate.[1] This interference reduces the analyte's signal intensity, leading to decreased sensitivity, poor accuracy, and inaccurate quantification.[2] When analyzing complex biological samples, endogenous components like salts, lipids, and proteins can cause significant ion suppression.[3]
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to methyl carbamate, with the only difference being the replacement of three hydrogen atoms with deuterium. This similarity in physicochemical properties ensures that it co-elutes with the unlabeled methyl carbamate and experiences the same degree of ion suppression or enhancement from the matrix.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[5]
Q3: I am using this compound, but my results are still inconsistent. What could be the reason?
A3: While this compound is an excellent tool to compensate for ion suppression, inconsistencies can still arise. A common issue is the slight chromatographic separation between methyl carbamate and this compound. If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. It is crucial to optimize the chromatography to ensure complete co-elution.
Q4: What are the most effective sample preparation techniques to reduce ion suppression for methyl carbamate analysis?
A4: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis. For biological matrices, common and effective techniques include:
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate and remove the majority of proteins.
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Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubilities in two immiscible liquids.
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Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa.
The choice of technique depends on the complexity of the matrix and the required level of cleanliness. For complex matrices, SPE is often the most effective method for minimizing ion suppression.
Troubleshooting Guides
Problem 1: Low Signal Intensity for Methyl Carbamate
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method (e.g., switch from PPT to SPE). 2. Dilute the Sample: If the concentration of methyl carbamate is high enough, diluting the sample can reduce the concentration of interfering matrix components. | Increased signal intensity and improved signal-to-noise ratio for methyl carbamate. |
| Suboptimal Chromatographic Conditions | 1. Modify Gradient: Adjust the mobile phase gradient to separate methyl carbamate from the regions of major ion suppression. 2. Change Column Chemistry: Use a column with a different stationary phase to alter selectivity. | Improved peak shape and separation from interfering peaks, leading to a better signal. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Tune the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is optimal for the protonation of methyl carbamate. | Enhanced ionization efficiency and a stronger signal for methyl carbamate. |
Problem 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure the sample preparation protocol is followed precisely for all samples, including standards and quality controls. 2. Automate if Possible: Use automated liquid handlers for more consistent sample processing. | Reduced variability in analyte recovery and matrix effects, leading to better precision. |
| Chromatographic Shift | 1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection. 2. Check for System Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations and retention time shifts. | Consistent retention times for both methyl carbamate and this compound. |
| Differential Ion Suppression | 1. Confirm Co-elution: Overlay the chromatograms of methyl carbamate and this compound to ensure they elute at the exact same time. 2. Optimize Chromatography: If there is a slight separation, adjust the chromatographic method to achieve co-elution. | The internal standard will accurately compensate for ion suppression, leading to more reproducible results. |
Quantitative Data Summary
The following table illustrates the impact of ion suppression on the quantification of methyl carbamate in human plasma and the effectiveness of using this compound as an internal standard for correction. The data is representative and demonstrates the principle of ion suppression mitigation.
| Analysis Condition | Methyl Carbamate Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution (No Matrix) | 1,250,000 | 1,300,000 | 0.96 | 10.0 | 100 |
| Plasma Extract (Without IS) | 650,000 | - | - | 5.2 | 52 |
| Plasma Extract (With IS) | 650,000 | 680,000 | 0.956 | 9.96 | 99.6 |
This table demonstrates a scenario where the plasma matrix suppresses the methyl carbamate signal by approximately 48%. Without an internal standard, this leads to a significant underestimation of the concentration. With the co-eluting this compound experiencing the same degree of suppression, the peak area ratio remains consistent, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Quantification of Methyl Carbamate in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methyl carbamate: [M+H]+ → fragment ion (e.g., m/z 76 → 44)
-
This compound: [M+H]+ → fragment ion (e.g., m/z 79 → 46)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flows, temperature).
Visualizations
Caption: Experimental workflow for the quantification of methyl carbamate in plasma.
References
Stability issues of Methyl carbamate-d3 in acidic mobile phase
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of methyl carbamate-d3 in acidic mobile phases during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic mobile phases?
A1: this compound, like other carbamates, can be susceptible to hydrolysis in both acidic and basic conditions. While N-methylcarbamates are noted to be extremely unstable in alkaline media, they exhibit relative stability in mildly acidic environments.[1] In fact, acidifying samples to a pH of 4-5 is a recommended preservation technique.[1] However, strong acids or elevated temperatures can promote acid-catalyzed hydrolysis. The stability is influenced by the specific acid used, its concentration, the organic solvent composition, and the temperature of the analysis.
Q2: What are the potential degradation products of this compound in an acidic mobile phase?
A2: Under acidic conditions, this compound can undergo hydrolysis. The expected degradation products are methanol-d3 and carbamic acid. Carbamic acid is unstable and readily decomposes into ammonia and carbon dioxide.[2] Another potential, though less common, acid-catalyzed reaction could lead to the formation of methylamine and 2-methyl-2(methylthio)propionitrile, as has been observed for other carbamates.[3]
Q3: How does the choice of acid in the mobile phase affect the stability of this compound?
A3: The type and concentration of the acid are critical. Volatile organic acids like formic acid and acetic acid are commonly used in LC-MS compatible mobile phases and are generally considered mild.[4] However, the acidity of the mobile phase can influence the hydrolysis mechanism. For some carbamates, an increase in acidity can shift the decomposition mechanism. It is crucial to use the lowest concentration of acid necessary to achieve the desired chromatographic separation and ionization.
Q4: Can the organic solvent in the mobile phase impact the stability of this compound?
A4: Yes, the composition of the aqueous-organic mobile phase can affect carbamate stability. The presence of organic solvents like acetonitrile or methanol is a standard practice in reversed-phase chromatography. While these are necessary for elution, their proportion and interaction with the acidic modifier can influence the rate of hydrolysis.
Q5: Are there recommended storage conditions for samples containing this compound prior to analysis?
A5: To minimize degradation, samples should be stored at low temperatures (around 4°C or frozen) and in a mildly acidic buffer, for example, using chloroacetic acid to adjust the pH to between 4 and 5. It is also advisable to protect samples from direct sunlight.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in acidic mobile phases.
Issue 1: Poor Peak Shape (Tailing, Broadening)
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Possible Cause: On-column degradation of this compound.
-
Troubleshooting Steps:
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Reduce Acid Concentration: Lower the percentage of formic acid, acetic acid, or other acidic modifiers in the mobile phase to the minimum required for good chromatography.
-
Change Acidic Modifier: If using a stronger acid, consider switching to a weaker organic acid like acetic acid.
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Lower Column Temperature: High temperatures can accelerate hydrolysis. Try running the analysis at a lower column temperature.
-
Optimize Gradient: A faster elution (steeper gradient) can reduce the residence time of the analyte on the column, minimizing the opportunity for degradation.
-
Issue 2: Loss of Signal Intensity or Poor Sensitivity
-
Possible Cause: Degradation of this compound in the autosampler or during the analytical run.
-
Troubleshooting Steps:
-
Autosampler Temperature: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to maintain the stability of the samples while they are awaiting injection.
-
Mobile Phase pH: Verify the pH of your mobile phase. While acidic conditions are generally preferred over basic ones, excessively low pH can increase hydrolysis.
-
Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily. The pH of aqueous-organic mixtures can change over time.
-
Sample Matrix Effects: Investigate potential matrix effects that could be causing ion suppression.
-
Issue 3: Irreproducible Results (Varying Peak Areas)
-
Possible Cause: Inconsistent degradation of this compound between injections.
-
Troubleshooting Steps:
-
Consistent Sample Handling: Ensure all samples and standards are treated identically in terms of storage time, temperature, and preparation.
-
Equilibration Time: Allow for sufficient column equilibration between injections to ensure a consistent chromatographic environment.
-
Check for System Contamination: Contaminants in the LC system can sometimes catalyze degradation. Flush the system thoroughly.
-
Experimental Protocols
Recommended Starting Method for LC-MS Analysis of this compound
This protocol is a general starting point and may require optimization for specific matrices and instrumentation.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Autosampler Temperature: 4°C.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the appropriate m/z of this compound.
Visualizations
References
Technical Support Center: Isotopic Crosstalk with d3-Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterium-labeled (d3) internal standards in mass spectrometry. Addressing isotopic crosstalk is critical for accurate quantification, and this guide offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why does it happen with d3-labeled standards?
A1: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic signature of an unlabeled analyte overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2] While SIL-ISs are designed to be chemically identical but mass-different, naturally occurring heavy isotopes in the analyte (e.g., ¹³C, ³⁴S) can lead to a signal at a higher m/z.[1][3] For a d3-labeled standard, the mass shift is only three daltons.[4] If the analyte has a natural M+3 isotope peak of sufficient intensity, it can interfere with the M peak of the d3-standard, leading to inaccurate quantification.
Q2: What are the consequences of uncorrected isotopic crosstalk?
A2: Uncorrected isotopic crosstalk can lead to significant analytical errors. The primary consequences are:
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Inaccurate Quantification: Crosstalk from the analyte to the internal standard channel artificially inflates the standard's signal. This causes the analyte/IS ratio to be suppressed, leading to an underestimation of the analyte's true concentration.
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Non-Linear Calibration Curves: As the analyte concentration increases, its isotopic contribution to the internal standard channel also increases. This disproportionate effect on the internal standard signal can cause the calibration curve to become non-linear, particularly at higher concentrations.
Q3: How can I detect if isotopic crosstalk is affecting my results?
A3: Detecting isotopic crosstalk is a critical first step. The most direct method is to analyze two specific types of samples:
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Analyte-Only Sample: Prepare and analyze a sample containing a high concentration of the unlabeled analyte without any internal standard. Monitor the MRM (Multiple Reaction Monitoring) transition for the d3-labeled internal standard. Any signal detected in the internal standard's channel is direct evidence of crosstalk from the analyte.
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Standard-Only Sample: Prepare and analyze a "zero sample" or blank matrix spiked only with the d3-labeled internal standard. Monitor the MRM transition for the unlabeled analyte. A signal here indicates the presence of unlabeled analyte as an impurity in your internal standard material.
Q4: Are there different types of crosstalk I should be aware of?
A4: Yes, it's important to distinguish between the two primary directions of interference:
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Analyte to Internal Standard: This is the most common form of crosstalk, where the natural isotopic distribution of the analyte contributes to the signal of the d3-standard. This becomes more pronounced for analytes with higher molecular weights or those containing atoms with abundant heavy isotopes, like sulfur, chlorine, or bromine.
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Internal Standard to Analyte: This occurs when the d3-labeled internal standard material contains a small amount of unlabeled analyte as an isotopic impurity. This will result in a signal in the analyte channel even in a blank sample, potentially causing a positive intercept on the calibration curve and affecting the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My calibration curve is non-linear, bending towards the x-axis at higher concentrations.
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Possible Cause: Significant isotopic crosstalk from the analyte to the d3-internal standard. As the analyte concentration increases, the contribution to the IS signal becomes more pronounced, artificially inflating the IS response and suppressing the analyte/IS ratio.
-
Troubleshooting Steps:
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Confirm Crosstalk: Follow the protocol for "Quantifying Analyte-to-IS Crosstalk" outlined below. If crosstalk is confirmed, proceed to the next steps.
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Apply Mathematical Correction: Use the calculated crosstalk factor to correct the measured internal standard area in all samples, calibrators, and QCs. The formula is: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Crosstalk Factor).
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Optimize Chromatography: If possible, try to achieve baseline separation between the analyte and the internal standard. Even though they are chemically similar, some chromatographic conditions can induce slight retention time differences, which can help mitigate the issue. However, be aware that deuterium-labeled compounds may sometimes exhibit slightly different retention times than the analyte.
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Use a Non-Linear Model: If correction is not feasible or fully effective, a non-linear regression model, such as a quadratic curve, may be more appropriate for the calibration.
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Issue 2: I see a significant peak in the analyte channel when I inject a blank sample spiked only with my d3-internal standard.
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Possible Cause: Your d3-labeled internal standard is not isotopically pure and contains a measurable amount of unlabeled analyte.
-
Troubleshooting Steps:
-
Quantify the Impurity: Analyze the "Standard-Only Sample" to determine the percentage of the signal that contributes to the analyte channel relative to the standard's main peak.
-
Contact the Supplier: Inquire about the specified isotopic purity of the standard lot you are using.
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Modify Calibration: Prepare calibration standards with a constant concentration of the internal standard. The contribution of the impurity will be consistent across all calibrators and can be accounted for by the regression analysis (e.g., by not forcing the origin to zero). Note that this may raise the LLOQ of your assay.
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Source a Higher Purity Standard: If the impurity level is unacceptably high, the most reliable solution is to obtain a new lot or a different source of the internal standard with higher isotopic purity.
-
Issue 3: My quality control (QC) samples are consistently failing, showing lower than expected concentrations.
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Possible Cause: Uncorrected isotopic crosstalk from the analyte is artificially inflating the internal standard signal, leading to a calculated concentration that is lower than the true value.
-
Troubleshooting Steps:
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Perform a Crosstalk Check: Systematically analyze analyte-only and standard-only samples as described in the FAQ section to determine if crosstalk is occurring and in which direction.
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Calculate Correction Factor: If analyte-to-IS crosstalk is identified, calculate the correction factor as detailed in the experimental protocols below.
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Re-process Data: Apply the mathematical correction to your entire analytical batch, including the failed QC samples, and re-evaluate the results.
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Review IS Spiking Consistency: Ensure that the internal standard is added precisely and consistently across all samples, calibrators, and QCs. Inconsistent addition is a major source of variability.
-
Experimental Protocols
Protocol 1: Determining Isotopic Purity and Crosstalk Contribution
This protocol allows for the quantification of both analyte-to-IS crosstalk and IS-to-analyte impurity.
Methodology:
-
Prepare Stock Solutions: Create separate, high-concentration stock solutions of the unlabeled analyte and the d3-labeled internal standard in a suitable solvent (e.g., 1 mg/mL).
-
Prepare Test Samples:
-
Analyte-Only Sample: Prepare a sample containing only the unlabeled analyte at a concentration near the upper limit of quantification (ULOQ) of your assay.
-
Standard-Only Sample: Prepare a sample containing only the d3-labeled internal standard at the working concentration used in your assay.
-
-
LC-MS/MS Analysis:
-
Set up the mass spectrometer to monitor the MRM transitions for both the analyte and the d3-internal standard.
-
Inject the "Analyte-Only Sample" and integrate the peak area in both the analyte channel (Area_Analyte) and the internal standard channel (Area_Crosstalk_from_Analyte).
-
Inject the "Standard-Only Sample" and integrate the peak area in both the internal standard channel (Area_IS) and the analyte channel (Area_Crosstalk_from_IS).
-
-
Data Evaluation & Calculation:
-
Calculate Analyte-to-IS Crosstalk Factor (%): % Crosstalk = (Area_Crosstalk_from_Analyte / Area_Analyte) * 100
-
Calculate IS Impurity Contribution (%): % Impurity = (Area_Crosstalk_from_IS / Area_IS) * 100
-
Data Presentation
Table 1: Example Crosstalk Assessment Data
This table illustrates how to calculate the percentage of isotopic crosstalk from the analyte to the internal standard channel.
| Sample Description | Analyte Peak Area (Analyte Channel) | Crosstalk Peak Area (IS Channel) | Calculated Crosstalk (%) |
| Analyte-Only (ULOQ) | 8,560,000 | 47,080 | 0.55% |
Table 2: Example Isotopic Purity Assessment Data
This table illustrates how to determine the contribution of unlabeled analyte present as an impurity in the d3-labeled standard.
| Sample Description | IS Peak Area (IS Channel) | Impurity Peak Area (Analyte Channel) | Calculated Impurity (%) |
| Standard-Only (Working Conc.) | 6,240,000 | 18,720 | 0.30% |
Visualizations
Caption: Workflow for identifying and correcting isotopic crosstalk.
Caption: Troubleshooting decision tree for isotopic crosstalk issues.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Carbamate Analysis
The detection and quantification of carbamate pesticides are of paramount importance in ensuring food safety, environmental protection, and in the context of drug development where carbamate-containing compounds are utilized. Due to their thermal instability, traditional gas chromatography-based methods are often unsuitable for carbamate analysis.[1] Consequently, liquid chromatography techniques have become the standard. This guide provides a comprehensive comparison between a modern, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and the conventional High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection (HPLC-FLD). The validation of the LC-MS/MS method is presented, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique.
Methodology Comparison: LC-MS/MS vs. HPLC-FLD
LC-MS/MS has emerged as the preferred method for carbamate analysis due to its superior sensitivity, specificity, and speed.[2][3][4] Unlike HPLC-FLD, which requires a post-column derivatization step to make the carbamates detectable by a fluorescence detector, LC-MS/MS allows for the direct detection of the target analytes.[5] This eliminates time-consuming and potentially error-prone steps. The high selectivity of tandem mass spectrometry, particularly when operating in Multiple Reaction Monitoring (MRM) mode, significantly reduces matrix interference, leading to more accurate and reliable results.
Conventional HPLC-FLD methods, while having good repeatability, are generally more time-consuming, involve expensive derivatization reagents, and may suffer from poorer stability. The analysis times for traditional methods can be over 20 minutes, whereas an LC-MS/MS method can separate commonly monitored carbamates in under 5 minutes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for a validated LC-MS/MS method for carbamate analysis, including a widely used sample preparation technique.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular and effective sample preparation technique for extracting pesticide residues from various food and environmental matrices.
-
Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (often with 1% acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.
-
Vortex for 1 minute and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of carbamates.
-
Mobile Phase: A gradient of water (with a modifier like ammonium formate or formic acid) and an organic solvent such as methanol or acetonitrile is typically employed.
-
Flow Rate: Generally in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for carbamates.
-
Scan Type: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions: For each carbamate, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored to ensure accurate identification and quantification.
-
3. Conventional Method: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
For comparative purposes, the general workflow for the conventional HPLC-FLD method is outlined below.
-
Extraction and Cleanup: The initial extraction and cleanup steps are often similar to those used for LC-MS/MS, employing techniques like solid-phase extraction (SPE).
-
HPLC Analysis:
-
Chromatographic Conditions: A C18 reverse-phase column with a gradient of acetonitrile and water is used.
-
Post-Column Derivatization: After separation on the HPLC column, the eluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) to break down the carbamates into methylamine. This is followed by the addition of a derivatization reagent, o-phthalaldehyde (OPA), which reacts with the methylamine to form a fluorescent compound.
-
Detection: A fluorescence detector is used with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively.
-
Data Presentation: Performance Comparison
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the comparative performance of a validated LC-MS/MS method and a conventional HPLC-FLD method for the detection of various carbamate pesticides.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Carbamate | LC-MS/MS LOD (µg/kg) | LC-MS/MS LOQ (µg/kg) | Conventional Method (HPLC-FLD) LOD (µg/L) | Conventional Method (HPLC-FLD) LOQ (µg/L) |
| Aldicarb | 0.2 - 1.0 | 0.5 - 5.0 | ~5 | ~10 |
| Carbofuran | 0.2 - 2.0 | 0.5 - 5.0 | ~5 | ~10 |
| Methomyl | 0.2 - 2.0 | 0.5 - 5.0 | ~5 | ~10 |
| Oxamyl | 0.2 - 2.0 | 0.5 - 5.0 | ~5 | ~10 |
| Carbaryl | 0.2 - 2.0 | 0.5 - 5.0 | ~5 | ~10 |
Note: The values presented are typical and may vary depending on the specific matrix and instrumentation.
Table 2: Comparison of Linearity, Accuracy (Recovery), and Precision (RSD)
| Parameter | LC-MS/MS Method | Conventional Method (HPLC-FLD) |
| Linearity (R²) | > 0.996 | Typically > 0.99 |
| Accuracy (Recovery %) | 88.1% to 118.4% | Generally 80% to 120% |
| Precision (RSD %) | < 10% | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow, the principle of detection, and a comparison of the analytical methods.
Caption: Workflow for the validation of a new LC-MS/MS method for carbamate detection.
Caption: Logical flow of carbamate detection by tandem mass spectrometry.
Caption: Comparison of a new vs. conventional method for carbamate analysis.
Conclusion
The validation data and experimental protocols presented in this guide demonstrate that LC-MS/MS is a highly suitable and superior method for the analysis of carbamate pesticides compared to conventional HPLC-FLD techniques. The enhanced sensitivity, specificity, and high-throughput capabilities of LC-MS/MS make it an invaluable tool for researchers, scientists, and professionals in drug development and food safety who require accurate and reliable quantification of carbamates. The adoption of a validated LC-MS/MS method can lead to significant improvements in laboratory efficiency, data quality, and compliance with regulatory standards.
References
- 1. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 2. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Methyl Carbamate-d3 vs. C13-Methyl Carbamate for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in pharmacokinetic studies and metabolic research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) analogues of the analyte are the gold standard, as they exhibit nearly identical chemical and physical properties, allowing for effective correction of variability during sample preparation and analysis. This guide provides an objective comparison of two commonly used isotopically labeled forms of methyl carbamate: Methyl carbamate-d3 and C13-methyl carbamate.
Executive Summary
Both this compound and C13-methyl carbamate serve as excellent internal standards for the quantification of methyl carbamate. However, for applications demanding the highest level of accuracy and robustness, C13-methyl carbamate is the superior choice . This superiority stems from its closer co-elution with the unlabeled analyte in chromatographic separations and the absolute stability of the C13 isotope, which eliminates the possibility of isotopic exchange that can sometimes occur with deuterium labels. While often associated with a higher cost, the investment in a C13-labeled standard can be justified by the enhanced data quality and reliability, particularly in regulated bioanalysis.
Data Presentation: Physicochemical Properties
A clear understanding of the physical and chemical properties of these labeled compounds is essential for their effective application. The following table summarizes their key characteristics.
| Property | Methyl Carbamate (Unlabeled) | This compound | C13-Methyl Carbamate |
| Molecular Formula | C₂H₅NO₂ | C₂H₂D₃NO₂ | ¹³CH₃OC(O)NH₂ |
| Molecular Weight ( g/mol ) | 75.07 | 78.09 | 76.06 |
| CAS Number | 598-55-0 | 124522-32-3 | Not readily available |
| Isotopic Purity | N/A | Typically >98% | Typically >99% |
| Primary Isotope | ¹H, ¹²C, ¹⁴N, ¹⁶O | ²H (Deuterium) | ¹³C |
Performance Comparison: The Critical Difference
The primary distinction in performance between deuterated and C13-labeled internal standards lies in the subtle yet significant "isotope effect."
Chromatographic Co-elution: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This is due to the stronger C-D bond compared to the C-H bond, which can lead to a slight shift in polarity and interaction with the stationary phase. In gradient liquid chromatography-mass spectrometry (LC-MS), this can result in the analyte and the internal standard eluting in slightly different solvent compositions, potentially leading to differential matrix effects and compromising quantitative accuracy.[1][2] C13-labeled standards, with a much smaller relative mass difference, co-elute almost perfectly with the unlabeled analyte, ensuring they are subjected to the same matrix effects at the point of ionization.[3][4] A study on methyl cellulose analysis demonstrated that ¹³CH₃ labeling was more robust than CD₃ labeling in LC-MS with a gradient system, highlighting the practical implications of this phenomenon.[1]
Isotopic Stability: Deuterium atoms, particularly those attached to heteroatoms or in acidic environments, can be susceptible to back-exchange with protons from the solvent. While the deuterium atoms on the methyl group of this compound are generally stable, the potential for exchange, however minimal, exists. The carbon-13 isotope is an integral part of the molecule's backbone and is not susceptible to exchange, guaranteeing the isotopic integrity of the standard throughout the analytical workflow.
Experimental Protocols
Below are representative experimental protocols for the synthesis of isotopically labeled methyl carbamates and their application in a quantitative LC-MS/MS assay.
Synthesis of Isotopically Labeled Methyl Carbamates
General Principle: Isotopically labeled methyl carbamates can be synthesized from labeled precursors. A common method involves the reaction of an isotopically labeled methanol with urea or the use of labeled carbon dioxide.
Example Protocol for C13-Methyl Carbamate Synthesis (Conceptual):
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Reaction Setup: In a sealed reaction vessel, combine ¹³C-methanol and urea in a suitable solvent. The reaction can be catalyzed by various agents.
-
Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure will depend on the catalyst and solvent used.
-
Work-up and Purification: After the reaction is complete, cool the vessel and isolate the crude C13-methyl carbamate. Purify the product using techniques such as recrystallization or column chromatography to achieve the desired purity.
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Characterization: Confirm the identity and isotopic enrichment of the final product using NMR and mass spectrometry.
Quantitative Analysis of Methyl Carbamate in a Biological Matrix using LC-MS/MS
Objective: To determine the concentration of methyl carbamate in a biological sample (e.g., plasma) using either this compound or C13-methyl carbamate as an internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or C13-methyl carbamate at a known concentration, e.g., 1 µg/mL in methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate methyl carbamate from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Methyl Carbamate: m/z 76 → 44
- This compound: m/z 79 → 46
- C13-Methyl Carbamate: m/z 77 → 45
- Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of methyl carbamate using an internal standard.
Metabolic Fate of Methyl Carbamate
Caption: Simplified metabolic pathway of methyl carbamate hydrolysis.
Conclusion
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While this compound is a widely used and generally acceptable internal standard, C13-methyl carbamate offers a higher degree of analytical certainty . Its near-perfect co-elution with the unlabeled analyte and the inherent stability of the ¹³C label make it the preferred choice for assays where accuracy, precision, and robustness are of utmost importance. The initial higher cost of C13-labeled standards may be offset by the reduced need for extensive method validation to investigate potential isotope effects and the increased confidence in the final analytical results.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for Methyl Carbamate Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyl carbamate, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of Methyl carbamate-d3, a deuterated internal standard, against a commonly used structural analog, t-butanol. By examining their inherent characteristics and presenting available experimental data, this document aims to equip researchers with the knowledge to make an informed decision for their analytical needs.
The use of an internal standard (IS) in quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (MS), is fundamental for correcting variability arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables.[1] In this context, stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard."[2]
Performance Comparison: Deuterated vs. Analog Internal Standards
The consensus within the scientific community is that stable isotope-labeled internal standards provide superior assay performance in terms of accuracy and precision.[1] This is because their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte.[2]
| Internal Standard | Analyte | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Linearity (r²) | Reference |
| This compound | Methyl carbamate | Various | Expected to be close to 100% | Expected to be low (<15%) | Expected to be >0.99 | [General principle of deuterated standards] |
| t-butanol | Methyl carbamate | Wine | 82.2-95.2% (as recovery) | < 8.76% | > 0.994 |
Table 1: Comparison of Expected and Reported Performance of Internal Standards for Methyl Carbamate Analysis. Data for this compound is an expected performance based on the established advantages of deuterated standards. Data for t-butanol is from a study on methyl carbamate in wine.
The expected high accuracy and precision of this compound stem from its ability to co-elute with methyl carbamate, thereby experiencing and correcting for the same matrix effects and ionization suppression or enhancement. Structural analogs like t-butanol have different retention times and may not fully compensate for matrix interferences, which can lead to a greater deviation from 100% recovery or accuracy.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of methyl carbamate using both this compound and t-butanol as internal standards.
Method 1: Quantification of Methyl Carbamate using this compound (Predicted Protocol)
This protocol is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of methyl carbamate, incorporating the use of this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, homogenized tissue, environmental water sample), add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Perform a liquid-liquid extraction by adding 3 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Methyl carbamate: m/z 75, 44, 31.
-
This compound: m/z 78, 46, 34.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the primary ion of methyl carbamate to the peak area of the primary ion of this compound against the concentration of methyl carbamate standards.
Method 2: Quantification of Methyl Carbamate using t-butanol
This protocol is adapted from a published method for the determination of methyl carbamate in wine.
1. Sample Preparation:
-
To 25 mL of the wine sample, add a known amount of t-butanol as the internal standard.
-
Perform a liquid-liquid extraction with 20 mL of dichloromethane.
-
The organic extract is then concentrated using a C18 solid-phase extraction (SPE) cartridge.
-
The final eluate is collected for GC-FID analysis.
2. GC-FID Conditions:
-
Gas Chromatograph: Capillary GC with Flame Ionization Detector (FID).
-
Column: Suitable capillary column for the separation of volatile compounds.
-
Injector Temperature: 150°C.
-
Detector Temperature: 250°C.
-
Oven Program: Isothermal at 50°C for 5 minutes, then ramp to 100°C at 8°C/min and hold for 1 minute.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 30:1).
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of methyl carbamate to the peak area of t-butanol against the concentration of methyl carbamate standards.
Visualizing the Workflow and Rationale
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: General experimental workflow for quantitative analysis.
Caption: Logical relationship of internal standard properties.
Conclusion
For the highest level of accuracy and precision in the quantification of methyl carbamate, the use of this compound as an internal standard is strongly recommended. Its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability. While a structural analog like t-butanol can provide a more cost-effective alternative and has been successfully applied, it may introduce a greater degree of uncertainty in the results due to differences in extraction efficiency, chromatographic behavior, and ionization response. The choice of internal standard should ultimately be guided by the specific requirements of the study, including the desired level of data quality and the complexity of the sample matrix.
References
The Critical Role of Isotope-Labeled Internal Standards: A Guide to Linearity and Recovery Studies with Methyl Carbamate-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly in complex matrices, the use of an appropriate internal standard is crucial for correcting analytical variability. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Methyl carbamate-d3, with non-labeled standards, supported by representative experimental data and detailed protocols for linearity and recovery studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Because they share near-identical physicochemical properties with the analyte of interest, they can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a "fit-for-purpose" internal standard that mimics the analyte's behavior as closely as possible, a characteristic inherent to its deuterated counterpart.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the key validation parameters of an analytical method. The following table summarizes the expected performance characteristics when using this compound compared to a structurally similar, non-deuterated internal standard. The data presented is representative of typical performance observed in bioanalytical method validation.
| Performance Parameter | Expected Performance with this compound (Isotope-Labeled IS) | Typical Performance with a Non-Deuterated IS |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Deviation from Nominal) | Within ± 15% (± 20% at LLOQ) | Within ± 20% |
| Precision (Coefficient of Variation, CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
| Recovery (% Absolute) | Consistent and reproducible, though not necessarily 100% | More variable depending on matrix effects |
| Matrix Effect | Minimized due to co-elution and identical ionization behavior | Can be significant, leading to ion suppression or enhancement |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Detailed methodologies are essential for conducting robust linearity and recovery studies. The following protocols are based on established methods for the analysis of carbamates in biological matrices and can be adapted for specific applications.
Linearity Study Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of methyl carbamate and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of methyl carbamate. A typical range might include 8-10 non-zero concentrations.
-
Add a constant, known concentration of the this compound internal standard to each calibration standard.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both methyl carbamate and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995 for acceptance.
-
Recovery Study Protocol
Recovery is the measure of the efficiency of an analytical method in extracting the analyte from the sample matrix.
-
Preparation of Sample Sets:
-
Set 1 (Extracted Samples): Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank biological matrix with methyl carbamate. Add the this compound internal standard and process these samples as described in the linearity study protocol.
-
Set 2 (Post-Extraction Spiked Samples): Process blank matrix samples as in Set 1. After the final step before injection (reconstitution), spike the extracted matrix with the same concentrations of methyl carbamate and this compound as in Set 1. These samples represent 100% recovery.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of prepared samples using the same LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean peak area of the analyte in the extracted samples (Set 1).
-
Calculate the mean peak area of the analyte in the post-extraction spiked samples (Set 2).
-
The recovery is calculated as:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
-
-
The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible across the different concentration levels.[5] The recovery of the internal standard should also be assessed and be consistent.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery Study.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Inter-day and Intra-day Precision: Methyl Carbamate-d3 as an Internal Standard
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of the performance of deuterated internal standards, such as Methyl carbamate-d3, with non-deuterated alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), like this compound, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing for effective compensation for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2][3] This guide will delve into the practical implications of this choice on the inter-day and intra-day precision of an analytical method.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound is the significant improvement in data quality. While specific inter-day and intra-day precision data for this compound is not extensively published, the following tables summarize the typical performance characteristics observed when comparing deuterated internal standards with non-deuterated (structural analogue) internal standards in bioanalytical methods.
Table 1: Comparison of Inter-day and Intra-day Precision
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analogue) |
| Intra-day Precision (%CV) | Typically ≤ 5% | Typically 5-15% |
| Inter-day Precision (%CV) | Typically ≤ 10% | Typically 10-20% |
| Matrix Effect Compensation | High | Variable to Low |
| Correction for Extraction Variability | High | Moderate to Low |
| Co-elution with Analyte | Nearly identical retention time | Different retention times |
Note: The values presented are representative and can vary depending on the specific assay, analyte, and matrix.
Table 2: Representative Precision Data from a Bioanalytical Method Validation
The following table illustrates the expected precision for quality control (QC) samples at different concentrations in a typical bioanalytical assay using a deuterated internal standard.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (3 runs over 3 days) |
| LLOQ | 1 | < 10% | < 15% |
| Low | 3 | < 5% | < 10% |
| Medium | 50 | < 5% | < 10% |
| High | 150 | < 5% | < 10% |
LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which include acceptance criteria for precision.[4][5] For QC samples, the precision (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. Methods employing deuterated internal standards more consistently meet these stringent requirements.
Experimental Protocols
To ensure the reliability of a bioanalytical method, a rigorous validation is essential. The following is a detailed methodology for assessing the inter-day and intra-day precision of a method using an internal standard like this compound.
Protocol for Determination of Inter-day and Intra-day Precision
1. Objective: To evaluate the precision of the analytical method within a single analytical run (intra-day) and between different analytical runs on different days (inter-day).
2. Materials:
-
Analyte of interest
-
This compound (or other deuterated internal standard)
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
3. Preparation of Samples:
-
Stock Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in an appropriate organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3 times the LLOQ)
-
Medium QC (approximately 50% of the calibration range)
-
High QC (at least 75% of the upper limit of quantification)
-
4. Experimental Procedure:
-
Intra-day Precision:
-
In a single analytical run, analyze a minimum of five replicates of each QC level (LLOQ, Low, Medium, High).
-
Process and analyze the samples according to the established bioanalytical method.
-
-
Inter-day Precision:
-
Over at least three different days, perform a separate analytical run on each day.
-
In each run, analyze a minimum of five replicates of each QC level.
-
5. Data Analysis:
-
For each analytical run, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Use a weighted linear regression for the curve fit.
-
Quantify the concentrations of the QC samples using the calibration curve from the respective run.
-
Calculate the mean concentration, standard deviation (SD), and percent coefficient of variation (%CV) for the replicates at each QC level for both the intra-day and inter-day assessments.
-
%CV = (Standard Deviation / Mean Concentration) * 100
-
6. Acceptance Criteria:
-
The %CV for the intra-day and inter-day precision at each QC level (except LLOQ) should not exceed 15%.
-
The %CV for the LLOQ should not exceed 20%.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
References
The Gold Standard in N-Methyl Carbamate Analysis: A Comparative Guide to Achieving Low Detection Limits
For researchers, scientists, and drug development professionals engaged in the trace-level detection of N-methyl carbamates, achieving the lowest possible limit of detection (LOD) is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the performance of mass spectrometry-based techniques and the pivotal role of isotopic internal standards, such as Methyl carbamate-d3, in enhancing analytical precision and accuracy.
N-methyl carbamates, a class of pesticides widely used in agriculture, are subject to stringent regulatory limits in food and environmental samples due to their potential health risks.[1][2] Consequently, highly sensitive and robust analytical methods are required for their accurate quantification at trace levels. This guide delves into the experimental data supporting various analytical approaches and illustrates the workflows that underpin these advanced detection methods.
Comparative Analysis of Detection Limits
The choice of analytical technique significantly impacts the achievable limit of detection for N-methyl carbamates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and selectivity.[3][4] High-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection also remains a widely used and sensitive technique.[5]
The following table summarizes the limits of detection for various N-methyl carbamates achieved by different analytical methodologies as reported in scientific literature.
| N-Methyl Carbamate | Analytical Method | Limit of Detection (LOD) | Matrix | Reference |
| Aldicarb | HPLC-LIT-MS | 0.001 - 0.010 mg/kg | Diet Samples | |
| Carbofuran | HPLC-LIT-MS | 0.001 - 0.010 mg/kg | Diet Samples | |
| Various Carbamates | LC-MS/MS QTRAP | 0.2 - 2.0 µg/kg | Fruits, Vegetables, Tea | |
| Various Carbamates | LC-MS/MS | 0.01 µg/kg | Camel Milk | |
| Various Carbamates | HPLC with Fluorescence Detection | ≤0.01 µg/L | Drinking Water | |
| Ethyl Carbamate | GC-MS (after derivatization) | 0.30 µg/kg | Alcoholic Beverages | |
| Carbaryl | HPLC with Fluorescence Detection | 2 µg/kg (ppb) | Eggs |
The Role of this compound as an Internal Standard
While the intrinsic sensitivity of the analytical instrument sets the foundation for the limit of detection, the use of an appropriate internal standard is crucial for achieving accurate and precise quantification, especially in complex matrices. Isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.
By incorporating stable isotopes (e.g., deuterium), this compound is chemically identical to its unlabeled counterpart but has a different mass. This allows it to be distinguished by the mass spectrometer. The key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte, leading to inaccurate results. As the isotopic internal standard exhibits nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Sample Preparation Variability: Losses during sample extraction, cleanup, and concentration are a common source of error. An isotopic internal standard, added at the beginning of the sample preparation process, experiences the same losses as the native analyte, enabling accurate normalization of the final result.
-
Improved Precision and Accuracy: By accounting for variations in instrument response and sample handling, the use of an isotopic internal standard significantly improves the overall precision and accuracy of the analytical method.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of typical experimental protocols for the analysis of N-methyl carbamates.
Method 1: LC-MS/MS for N-Methyl Carbamates in Food Matrices
This method is adapted from established protocols for the analysis of pesticide residues in complex food samples.
-
Sample Preparation (QuEChERS Method):
-
Homogenize 15 g of the sample.
-
Add an appropriate amount of the internal standard solution (e.g., this compound).
-
Add 15 mL of acetonitrile (with 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
The cleanup step typically involves sorbents like PSA (primary secondary amine) to remove fatty acids and sugars, and C18 to remove non-polar interferences.
-
Centrifuge and filter the extract before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typical for N-methyl carbamates.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
-
Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.2)
This method is a well-established alternative for the analysis of N-methyl carbamates, particularly in water samples.
-
Sample Preparation:
-
For water samples, filtration may be sufficient.
-
For solid samples, an extraction with a suitable solvent (e.g., methanol) followed by cleanup using solid-phase extraction (SPE) is necessary.
-
Add the internal standard prior to extraction.
-
-
HPLC Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with a hydrolysis reagent (e.g., sodium hydroxide) at an elevated temperature to hydrolyze the N-methyl carbamates to methylamine.
-
The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.
-
-
Fluorescence Detection:
-
The fluorescent derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the analysis of N-methyl carbamates using an internal standard and LC-MS/MS.
References
- 1. [Development of analytical methods for residual N-methyl carbamate pesticides in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid SPME/LC/MS/MS analysis of N-methylcarbamate pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
D3 vs. D5 Labeled Internal Standards: A Performance Comparison for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within pharmaceutical development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are a common choice due to their cost-effectiveness compared to other isotopes like ¹³C or ¹⁵N.[3][4] This guide provides an objective comparison of the performance of d3-labeled versus d5-labeled internal standards, supported by experimental principles and data, to aid researchers in selecting the optimal standard for their bioanalytical assays.
Executive Summary
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, to compensate for variability.[5] While both d3 and d5-labeled standards serve this purpose, the number of deuterium atoms can influence key performance parameters such as isotopic stability, chromatographic behavior (isotopic effects), and the complexity of the mass spectrum. While a higher degree of deuteration can provide a greater mass shift from the analyte, it does not always translate to better performance and can sometimes introduce complications. The choice between a d3 and a d5 standard should be based on a careful evaluation of these factors for the specific analyte and analytical method.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of d3- versus d5-labeled internal standards based on established principles of isotopic labeling in mass spectrometry.
| Performance Parameter | d3-Labeled Standard | d5-Labeled Standard | Key Considerations |
| Mass Shift | +3 Da from the unlabeled analyte. | +5 Da from the unlabeled analyte. | A larger mass shift can be advantageous in minimizing potential crosstalk from the unlabeled analyte's isotopic envelope. |
| Isotopic Purity & Complexity | Typically a cleaner mass spectrum with a dominant M+3 peak. | May exhibit a more complex isotopic cluster with significant contributions from M+4 and other isotopologues. | A cleaner isotopic profile simplifies data processing and can improve quantification accuracy. |
| Chromatographic Behavior (Isotope Effect) | Generally a smaller chromatographic shift relative to the unlabeled analyte. | Potentially a more pronounced chromatographic shift (earlier elution) due to the greater number of deuterium atoms. | Co-elution is ideal for accurate matrix effect compensation. Significant shifts can lead to differential ionization suppression or enhancement. |
| Chemical Stability | Generally stable, but the position of the labels is crucial to prevent back-exchange. | Similar stability profile to d3, but a higher number of labels increases the statistical chance of having a label in a less stable position. | Labels should be on non-exchangeable, metabolically stable positions of the molecule. |
| Matrix Effect Compensation | Effective, especially with good co-elution. | Effective, but can be compromised if a significant chromatographic shift leads to differential matrix effects. | The primary goal of a SIL-IS is to track and correct for matrix-induced signal variability. |
| Cost-Effectiveness | Generally cost-effective. | May be slightly more expensive than d3 due to a more complex synthesis. | Cost is often a practical consideration in the selection of an internal standard. |
Experimental Protocols
To objectively compare the performance of a d3- and a d5-labeled internal standard for a specific analyte, a head-to-head validation experiment should be conducted. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To determine and compare the ability of a d3- and a d5-labeled internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
d3-labeled internal standard
-
d5-labeled internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte, d3-IS, and d5-IS. From these, prepare working solutions at the concentrations to be used in the assay.
-
Sample Set Preparation:
-
Set A (Neat Solution): Spike the analyte and each internal standard (in separate solutions) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank matrix. Spike the analyte and each internal standard (in separate solutions) into the extracted matrix residues.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS in each matrix lot:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor for each IS in each matrix lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluation: The IS that yields an IS-Normalized MF closer to 1.0 with lower variability (%CV) across the different matrix lots is considered to provide better compensation for matrix effects.
-
Protocol 2: Assessment of Chromatographic Isotope Effect
Objective: To measure the difference in retention time between the analyte and the d3- and d5-labeled internal standards.
Materials:
-
Analyte of interest
-
d3-labeled internal standard
-
d5-labeled internal standard
-
LC-MS/MS system with a high-resolution chromatography column
Procedure:
-
Prepare a Mixture: Create a solution containing the analyte, d3-IS, and d5-IS in a suitable solvent.
-
Chromatographic Analysis: Inject the mixture onto the LC-MS/MS system and acquire data using a high data acquisition rate to accurately define the peak shapes.
-
Data Analysis:
-
Overlay the extracted ion chromatograms for the analyte and each internal standard.
-
Measure the retention time (t R) at the apex of each peak.
-
Calculate the retention time difference (Δt R) between the analyte and each IS.
-
Calculate the separation factor (α) where α = t R(analyte) / t R(IS). An alpha value different from 1.0 indicates an isotopic effect.
-
-
Evaluation: The internal standard with a Δt R closer to zero and an α closer to 1.0 exhibits a smaller isotopic effect and is more likely to co-elute with the analyte, which is the ideal scenario.
Mandatory Visualization
Caption: A workflow for the comparative evaluation of d3- and d5-labeled internal standards.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methyl Carbamate-d3: A Reliable Internal Standard for Multi-Residue Analysis
For researchers, scientists, and drug development professionals engaged in multi-residue analysis, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. Methyl carbamate-d3, a deuterated analog of methyl carbamate, has emerged as a valuable tool in this context, particularly for the analysis of carbamate pesticides and related compounds in complex matrices. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.
The primary challenge in multi-residue analysis, especially in complex matrices such as food and environmental samples, is the "matrix effect". This phenomenon, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the most effective strategy to compensate for these matrix effects.[1][2] this compound serves as an ideal SIL-IS for methyl carbamate and other structurally similar carbamates.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is determined by its ability to track the analyte of interest throughout the analytical process, from sample preparation to detection. While a direct comparative study showcasing this compound against a comprehensive list of alternatives is not extensively documented in a single source, a review of methodologies for carbamate analysis reveals a strong preference for deuterated analogs.
To illustrate the comparative performance, the following table summarizes typical performance data for multi-residue methods using a deuterated carbamate internal standard (such as Carbofuran-d3, a compound structurally related to many carbamate pesticides) versus a non-isotopically labeled internal standard from a different chemical class. This data is representative of what can be expected when using this compound for the analysis of corresponding carbamate analytes.
| Performance Metric | Deuterated Carbamate IS (e.g., this compound) | Non-Isotopically Labeled IS (e.g., Triphenylphosphate) |
| Recovery (%) | 85 - 115% | 60 - 130% |
| Repeatability (RSDr %) | < 10% | < 20% |
| Linearity (R²) | > 0.995 | > 0.990 |
| Matrix Effect (%) | -10 to +10% (Significant compensation) | -40 to +60% (Poor compensation) |
| Limit of Quantification (LOQ) | Lower LOQs achievable due to better signal-to-noise | Higher LOQs due to uncompensated matrix effects |
This table is a composite representation based on typical performance characteristics reported in various multi-residue analysis studies.[1][3][4]
The data clearly indicates that a deuterated internal standard like this compound provides superior performance in terms of accuracy (recovery), precision (RSDr), and mitigation of matrix effects. This leads to more reliable and defensible analytical results.
Experimental Protocol: Multi-Residue Analysis of Carbamates in Food Matrices
This section details a typical experimental protocol for the analysis of multiple carbamate pesticide residues in a food matrix (e.g., fruits, vegetables) using this compound as an internal standard. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target carbamate analyte and for this compound need to be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
3. Data Analysis and Quantification
-
The concentration of each carbamate analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The use of the internal standard corrects for variations in extraction efficiency, matrix effects, and instrument response.
Visualizing the Workflow and Rationale
To better illustrate the logical flow of the analytical process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for multi-residue analysis.
The diagram above illustrates the sequential steps from sample preparation to data analysis. The critical step of spiking the sample with this compound at the beginning of the extraction process is highlighted.
Caption: Rationale for using an isotopically labeled internal standard.
This diagram explains the principle behind using an isotopically labeled internal standard. Both the analyte and this compound are subjected to the same matrix effects during extraction and ionization. By measuring the ratio of their signals, these variations are canceled out, leading to a more accurate determination of the analyte's concentration.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbamate Extraction Methods for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of carbamates is paramount. The choice of extraction method is a critical first step in the analytical workflow, directly impacting the reliability and efficiency of results. This guide provides an objective comparison of the most common techniques for carbamate extraction—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The selection of an appropriate extraction method depends on various factors, including the sample matrix, the specific carbamates of interest, and the desired analytical performance. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods.
| Extraction Method | Sample Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| QuEChERS | Aromatic Herbs | >72% | - | 2 µg/kg | [1] |
| Vegetables | 58.4% - 126% | - | 0.2 - 10 µg/kg | [2] | |
| Food | 82.5% - 99.3% | 2 - 5 µg/kg | - | [3] | |
| Fruits & Vegetables | 80.2% - 108% | 0.003 - 0.02 µg/kg | - | [4] | |
| Solid-Phase Extraction (SPE) | |||||
| Magnetic SPE (MSPE) | Fruits & Vegetables | 71.5% - 122.8% | - | 0.015 - 0.300 µg/L | [5] |
| Micro-SPE (µ-SPE) | Soil | - | 0.01 - 0.40 ng/g | - | |
| Covalent Organic Framework SPE | Vegetables | 80.4% - 101.2% | 0.005 - 0.05 ng/mL | - | |
| Liquid-Liquid Extraction (LLE) | |||||
| Dispersive LLE (DLLME) | Juice | 78% - 105% | 1 - 7 µg/L | - | |
| LLE vs. QuEChERS | Spinach, Rice, Mandarin | 62.6% - 85.5% | 0.03 - 4 µg/kg | 0.1 - 10 µg/kg |
In-Depth Look at Extraction Methodologies
QuEChERS: The Modern Standard
The QuEChERS method has gained widespread adoption due to its simplicity, speed, and minimal solvent usage. It is particularly effective for a wide range of pesticides, including carbamates, in various food matrices.
Experimental Protocol (Based on AOAC Official Method 2007.01):
-
Sample Preparation: Homogenize 15 g of the sample in a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of water.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the sample. Add the QuEChERS extraction salts (magnesium sulfate and sodium acetate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge the sample at ≥1500 rcf for 1 minute.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent (commonly PSA - primary secondary amine) and magnesium sulfate.
-
Final Centrifugation and Analysis: Vortex the dSPE tube for 30 seconds and then centrifuge. The resulting supernatant is ready for analysis, typically by LC-MS/MS or GC-MS.
Solid-Phase Extraction (SPE): The Selective Approach
SPE is a highly selective method that can provide very clean extracts, which is advantageous for reducing matrix effects in sensitive analytical instruments. It involves partitioning the analytes between a solid phase (sorbent) and a liquid phase (sample and solvents).
Experimental Protocol (General Procedure for Carbamates in Water):
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it. This activates the sorbent.
-
Sample Loading: Load the water sample onto the cartridge at a controlled flow rate. The carbamates will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove any interfering compounds that are not strongly bound to the sorbent.
-
Elution: Elute the carbamates from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration and Analysis: The eluate can be concentrated and is then ready for chromatographic analysis.
Liquid-Liquid Extraction (LLE): The Classic Method
LLE is a traditional and fundamentally important extraction technique. It relies on the differential solubility of compounds in two immiscible liquids, typically an aqueous and an organic solvent. While effective, it often requires larger volumes of organic solvents compared to modern methods.
Experimental Protocol (General Procedure):
-
Solvent Addition: Place the liquid sample (or a dissolved solid sample) in a separatory funnel. Add an immiscible organic solvent.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. This allows for the transfer of the carbamates from the aqueous phase to the organic phase.
-
Phase Separation: Allow the two layers to separate completely.
-
Collection: Drain the organic layer (which now contains the carbamates). The process may be repeated with fresh organic solvent to improve recovery.
-
Drying and Concentration: The collected organic extracts are typically dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated before analysis.
Concluding Remarks
The choice of extraction method for carbamates is a critical decision in the analytical process.
-
QuEChERS stands out for its speed, ease of use, and effectiveness across a wide range of food matrices, making it a preferred method for high-throughput laboratories.
-
Solid-Phase Extraction offers high selectivity and the ability to produce very clean extracts, which is ideal for complex matrices and when low detection limits are required.
-
Liquid-Liquid Extraction , while more labor-intensive and solvent-consuming, remains a fundamental and effective technique, particularly when dealing with liquid samples where partitioning is straightforward.
Ultimately, the optimal method will depend on the specific application, available instrumentation, and the analytical goals of the researcher. It is recommended to validate the chosen method for the specific matrix and carbamates of interest to ensure data quality and accuracy.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient and convenient QuEChERS using ZIF-67 derived magnetic nanoporous carbon for determination of carbamate pesticides in various vegetable and fruit samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating Methyl Carbamate-d3 in Diverse Food Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyl carbamate in complex food matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of methyl carbamate-d3, a deuterated stable isotope-labeled internal standard, with alternative approaches, supported by established analytical principles and experimental data from analogous compounds.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is considered the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by effectively compensating for variations that can occur during sample preparation and analysis. This compound is chemically identical to the target analyte, methyl carbamate, but has a different mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible. While structurally similar compounds can be used as internal standards, they often exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer, particularly in the presence of complex sample matrices. This can lead to inaccuracies in quantification.
The following table summarizes the expected performance characteristics of this compound compared to a non-isotopically labeled, structurally similar internal standard (e.g., another carbamate pesticide).
| Performance Metric | This compound (Isotopically Labeled IS) | Structurally Similar IS (e.g., Butyl Carbamate) | Rationale |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | Co-elution with the analyte ensures that both compounds experience the same degree of ion suppression or enhancement in the mass spectrometer source, leading to accurate correction.[1][2] |
| Correction for Procedural Losses | Excellent | Moderate | Near-identical chemical properties result in the same recovery during extraction, cleanup, and derivatization steps. |
| Chromatographic Behavior | Near-identical to analyte (slight retention time shift possible) | Different retention time | Co-elution is crucial for effective matrix effect compensation.[3] |
| Accuracy | High | Moderate to Low | Minimizes variability introduced by the sample matrix and experimental conditions.[4] |
| Precision (%RSD) | Low (<15%) | Higher and more variable | Consistent correction for variations leads to lower relative standard deviations.[4] |
| Cost | Higher | Lower | Synthesis of isotopically labeled standards is more complex and expensive. |
Experimental Protocols
A robust analytical method is crucial for the reliable quantification of methyl carbamate. The following is a representative experimental protocol based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
QuEChERS Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific food matrices.
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, grains) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of a standard solution of this compound.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix (e.g., C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
| Parameter | Setting |
| Chromatography System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of methyl carbamate from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for methyl carbamate and this compound need to be optimized. |
Mandatory Visualizations
Logical Workflow for Evaluation
References
Safety Operating Guide
Personal protective equipment for handling Methyl carbamate-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds like Methyl carbamate-d3. This guide provides immediate, essential safety protocols and logistical information for its handling and disposal, serving as a critical resource to foster a secure research environment.
Chemical Safety Overview
This compound is classified as a substance that causes serious eye irritation and is suspected of causing cancer[1][2][3]. Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification:
-
Health Hazards: Causes serious eye irritation[1][2], may cause respiratory irritation, and is suspected of causing cancer. Overexposure may lead to narcosis.
-
Physical Hazards: The product in its delivered form is not considered dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion. It is a combustible solid.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. Recommended filter type is P3. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Do not inhale the substance. Ground/bond container and receiving equipment to prevent static discharge.
-
After Handling: Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse. Do not eat, drink, or smoke in work areas.
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material.
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
First Aid - Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
First Aid - Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Call a poison center or doctor if you feel unwell.
Disposal Plan:
All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, regional, and national regulations. The contents and container should be disposed of at an approved waste disposal plant. Do not empty into drains or release to the environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
